Technical Documentation Center

Albuterol Aldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Albuterol Aldehyde

Core Science & Biosynthesis

Exploratory

The Formation of Albuterol Aldehyde: An In-Depth Technical Guide to a Critical Degradation Pathway of Salbutamol Sulfate

For Researchers, Scientists, and Drug Development Professionals Executive Summary Salbutamol sulfate, a cornerstone in the management of respiratory disorders, is susceptible to degradation, leading to the formation of v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salbutamol sulfate, a cornerstone in the management of respiratory disorders, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, albuterol aldehyde (designated as Impurity D in some pharmacopeias) is a critical degradation product formed through the oxidation of the hydroxymethyl group of the salbutamol molecule. This guide provides a comprehensive technical exploration of the albuterol aldehyde degradation pathway. We will delve into the underlying chemical mechanisms triggered by various stress factors, present robust analytical methodologies for its detection and quantification, and offer insights into the influence of formulation components. This document is intended to serve as a vital resource for researchers and professionals engaged in the development, manufacturing, and quality control of salbutamol-based drug products.

Introduction: The Significance of Albuterol Aldehyde in Salbutamol Stability

Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its efficacy is intrinsically linked to its chemical integrity. The degradation of salbutamol can lead to a loss of potency and the formation of potentially harmful impurities. Albuterol aldehyde, characterized by the oxidation of the benzylic alcohol to an aldehyde functional group, is a prominent degradation product that raises concerns regarding product quality and safety.

The presence of albuterol aldehyde is a key indicator of salbutamol degradation and is therefore a critical quality attribute (CQA) to monitor during stability studies and routine quality control.[] Understanding the pathways through which it forms is paramount for developing stable formulations and establishing effective control strategies.

The Chemical Landscape: Salbutamol and its Transformation to Albuterol Aldehyde

The chemical structure of salbutamol features a substituted phenolic ring with a hydroxymethyl group and an amino alcohol side chain. The hydroxymethyl group is the primary site of oxidation that leads to the formation of albuterol aldehyde.

Figure 1: The oxidative transformation of Salbutamol to Albuterol Aldehyde.

Degradation Pathways: Unraveling the Formation of Albuterol Aldehyde

The formation of albuterol aldehyde from salbutamol sulfate is not a singular event but rather a consequence of various stress factors that can be encountered during the manufacturing, storage, and administration of the drug product. Forced degradation studies, conducted under accelerated or exaggerated conditions, are instrumental in elucidating these pathways.

Oxidative Degradation

Oxidative stress is a primary driver for the formation of albuterol aldehyde. The phenolic nature of salbutamol makes it susceptible to oxidation.[3] The reaction is often mediated by atmospheric oxygen, trace metal ions, or oxidizing agents. The breakdown of salbutamol is known to be oxygen-sensitive.[4]

Proposed Mechanism: The oxidation likely proceeds through a free radical mechanism. The phenolic hydroxyl group can be oxidized to a phenoxyl radical.[5] This radical can then participate in further reactions, leading to the oxidation of the benzylic alcohol to an aldehyde. The presence of metal ions, such as copper or iron, can catalyze this process by facilitating the formation of reactive oxygen species (ROS).

Oxidative_Degradation Salbutamol Salbutamol Phenoxyl_Radical Phenoxyl Radical Intermediate Salbutamol->Phenoxyl_Radical Oxidizing Agent (O2, Metal Ions) Peroxy_Radical Peroxy Radical Phenoxyl_Radical->Peroxy_Radical + O2 Albuterol_Aldehyde Albuterol Aldehyde Peroxy_Radical->Albuterol_Aldehyde Hydrogen Abstraction & Rearrangement Fragmentation_Pathway M_plus_H [M+H]+ (m/z ~238) Fragment1 [M+H - H2O]+ M_plus_H->Fragment1 - H2O Fragment2 Side Chain Cleavage Fragment M_plus_H->Fragment2 α-cleavage Fragment3 Loss of tert-butyl Fragment Fragment2->Fragment3 - C4H9 Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Neutralize/Dilute Base Base Hydrolysis Base->Analysis Neutralize/Dilute Oxidation Oxidation Oxidation->Analysis Neutralize/Dilute Thermal Thermal Thermal->Analysis Neutralize/Dilute Photo Photolytic Photo->Analysis Neutralize/Dilute Start Salbutamol Sulfate Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Degradation Profile & Pathway Elucidation Analysis->Data Peak Purity & Identification

Sources

Foundational

Technical Guide: Solubility Profiling and Management of Albuterol Aldehyde (Salbutamol Impurity D)

The following technical guide details the solubility profile, physicochemical characterization, and management of Albuterol Aldehyde (Salbutamol Impurity D), a critical oxidative degradant in albuterol drug development....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and management of Albuterol Aldehyde (Salbutamol Impurity D), a critical oxidative degradant in albuterol drug development.

Executive Summary

Albuterol Aldehyde (CAS: 156339-88-7), pharmacopoeially designated as Salbutamol Impurity D (EP), is the primary oxidative degradation product of Albuterol (Salbutamol).[] Structurally characterized by the oxidation of the benzylic hydroxymethyl group to a benzaldehyde moiety, this impurity represents a critical quality attribute (CQA) in the stability profiling of inhalation formulations.[]

Understanding the solubility profile of Albuterol Aldehyde is essential for three unit operations:

  • Purification: Designing crystallization processes to reject the aldehyde during API synthesis.

  • Stability: Predicting precipitation risks in solution-based metered-dose inhalers (MDIs) or nebulizers.[]

  • Analysis: Selecting appropriate diluents for HPLC sample preparation to prevent "carryover" or incomplete recovery.

Physicochemical Characterization

To predict solubility behavior, we must first understand the molecular descriptors that govern solute-solvent interactions.[]

PropertyValue / DescriptionImpact on Solubility
Chemical Name 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehydeAmphiphilic nature.[]
CAS Number 156339-88-7Unique identifier.[][2][3][4][5]
Molecular Formula C₁₃H₁₉NO₃MW: 237.29 g/mol .[][2][4][6]
Physical State Pale Yellow SolidIndicates conjugation/chromophore formation.[]
Melting Point 200–210 °CHigh lattice energy; requires polar solvents to disrupt crystal lattice.[]
pKa (Predicted) ~9.3 (Amine), ~8.0 (Phenol)Zwitterionic character at neutral pH reduces solubility in non-polar solvents.[]
LogP (Predicted) ~0.5 – 0.8Slightly more lipophilic than Albuterol (LogP ~0.[]1) due to loss of H-bond donor (-CH₂OH → -CHO).[]

Solubility Profile in Organic Solvents

The following data synthesizes empirical observations and semi-quantitative solubility assessments. Unlike Albuterol Sulfate (highly water-soluble), Albuterol Aldehyde exists primarily as a free base with limited aqueous solubility.[]

Solvent Compatibility Table[1]
Solvent ClassSolventSolubility RatingOperational Notes
Polar Protic Methanol Soluble Preferred solvent for analytical stock preparation.[]
EthanolSparingly SolubleSolubility increases significantly with temperature (>40°C).[]
WaterSlightly SolublePoor solubility at neutral pH; increases at pH < 4 (protonation of amine).[]
Polar Aprotic DMSO Soluble (Heated) Requires heating to dissolve high concentrations; risk of oxidation if overheated.[]
DMFSolubleGood for synthesis intermediates; difficult to remove (high boiling point).[]
AcetonitrileSlightly SolublePoor solvent for stock prep; useful as HPLC mobile phase component.[]
Non-Polar Hexane/HeptaneInsolubleUseful as an anti-solvent to precipitate the impurity during purification.[]
Ethyl AcetateVery Slightly SolublePotential extraction solvent if pH is adjusted to suppress ionization.[]

Critical Insight: The aldehyde moiety increases lipophilicity compared to the parent alcohol, making Methanol the superior solvent for extraction and recovery studies.[] Avoid using pure water or non-polar alkanes for sample dissolution.[]

Formation & Degradation Pathway

Understanding how the aldehyde forms informs solvent choice for stability studies.[] Albuterol Aldehyde is formed via the oxidative dehydrogenation of the benzylic alcohol.[]

Mechanistic Pathway (DOT Visualization)

Albuterol_Degradation cluster_solubility Solubility Shift Albuterol Albuterol (Salbutamol) (Benzylic Alcohol) Intermediate Radical/Intermediate Species Albuterol->Intermediate Oxidation (O2/Peroxides) Light/Heat Aldehyde Albuterol Aldehyde (Impurity D) (Benzaldehyde) Intermediate->Aldehyde -2H (Dehydrogenation) Carboxylic Salbutamol Acid (Further Oxidation) Aldehyde->Carboxylic Over-oxidation (Strong Oxidizers)

Figure 1: Oxidative degradation pathway of Albuterol to Albuterol Aldehyde.[] The transformation from alcohol to aldehyde alters the hydrogen bonding network, reducing aqueous solubility.[]

Experimental Protocols

To generate precise quantitative data (mg/mL) for your specific lot of material, follow these self-validating protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific organic solvent.[]

  • Preparation: Weigh ~10 mg of Albuterol Aldehyde (Solid) into a 4 mL amber glass vial (protect from light to prevent photo-degradation).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[]

  • Equilibration:

    • Seal vial tightly.[]

    • Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Check Point: If fully dissolved, add more solid until a suspension persists.[]

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with Mobile Phase A (see below) and analyze via HPLC.

  • Calculation:

    
    
    
Protocol B: HPLC Analytical Method

Objective: Quantify Albuterol Aldehyde in solubility samples.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).[]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Hexanesulfonate (Ion-pairing agent is crucial for amine retention).[]

  • Mobile Phase B: Methanol : Acetonitrile (50:50 v/v).[]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 220 nm (Aldehyde carbonyl absorbance) and 276 nm.[]

  • Flow Rate: 1.0 mL/min.[]

Applications in Drug Development[1]

Purification via Recrystallization

The solubility difference between Albuterol (diol) and the Aldehyde can be exploited.[]

  • Strategy: Dissolve the crude Albuterol mixture in hot Ethanol/Water .

  • Mechanism: Upon cooling, Albuterol Sulfate crystallizes out.[] The Albuterol Aldehyde, being less polar and present in lower quantities, remains in the mother liquor (ethanol-rich phase).[]

  • Risk: If the ethanol content is too high, the Aldehyde may co-precipitate.[] A water wash of the filter cake is critical.[]

Analytical Sample Preparation

When analyzing "Unknown Impurities" in Albuterol tablets or solutions:

  • Do NOT use 100% Aqueous diluent. The Aldehyde may precipitate or adsorb to plastic surfaces.[]

  • Recommended Diluent: 70:30 Water:Methanol.[] This ensures the lipophilic aldehyde remains in solution while maintaining compatibility with Reverse Phase HPLC initial conditions.[]

References

  • British Pharmacopoeia (BP). Salbutamol Aldehyde Impurity Reference Standard (Cat # 712).[] Available at: [Link][]

  • European Pharmacopoeia (Ph.[][5] Eur.). Salbutamol Sulfate Monograph: Impurity D.[]

  • PubChem. 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde (Compound CID 529226).[] National Library of Medicine.[] Available at: [Link][]

  • Tzou, T. Z., et al. (1997).[][7] "Drug form selection in albuterol-containing metered-dose inhaler formulations and its impact on chemical and physical stability." Journal of Pharmaceutical Sciences, 86(12), 1352-1357.[] Available at: [Link]

Sources

Exploratory

Comparative Analysis: Salbutamol Impurity D vs. Albuterol Ketone

The following technical guide provides a comparative analysis of Salbutamol Impurity D and Albuterol Ketone . Despite frequent confusion in non-specialized literature, these are distinct chemical entities arising from di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Salbutamol Impurity D and Albuterol Ketone . Despite frequent confusion in non-specialized literature, these are distinct chemical entities arising from different oxidative degradation pathways of the parent molecule, Salbutamol (Albuterol).

Content Type: Technical Guide / Whitepaper Subject: Pharmaceutical Impurity Profiling & Structural Elucidation

Executive Summary

In the development and stability testing of Salbutamol (Albuterol) formulations, distinguishing between oxidative degradants is critical for regulatory compliance (ICH Q3A/B). The primary distinction lies in the site of oxidation :

  • Salbutamol Impurity D (EP) is the Aldehyde resulting from the oxidation of the hydroxymethyl group on the aromatic ring.

  • Albuterol Ketone (often mapped as EP Impurity J or USP Related Compound B ) is the Ketone resulting from the oxidation of the secondary alcohol on the alkyl side chain.

These two impurities exhibit distinct chromatographic behaviors, toxicological profiles, and formation mechanisms.

Structural Characterization & Nomenclature

The following table harmonizes the nomenclature across major pharmacopoeias to resolve identification conflicts.

FeatureSalbutamol Impurity D (EP)Albuterol Ketone (Salbutanone)
Chemical Identity Salbutamol Aldehyde Salbutanone
IUPAC Name 5-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzaldehyde2-[(1,1-Dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Functional Change Ring substituent:

Side chain:

CAS Number 156339-88-7156547-62-5 (Free Base) / 41489-89-8 (HCl)
Molecular Formula


Molecular Weight 237.29 g/mol 237.29 g/mol
EP Designation Impurity D Impurity J
USP Designation Levalbuterol Related Compound DAlbuterol Related Compound B

Critical Note: Both impurities are isomeric (share the same molecular formula) and isobaric (same mass), making mass spectrometry (MS) alone insufficient for differentiation without fragmentation analysis or chromatographic separation.

Mechanistic Formation Pathways

Understanding the causality of formation is essential for stabilizing the drug product.

Degradation Logic
  • Impurity D (Aldehyde): Formed via the oxidative dehydrogenation of the benzylic primary alcohol. This pathway is often accelerated by light (photolytic degradation) and metal ion catalysis.

  • Albuterol Ketone: Formed via the oxidation of the benzylic secondary alcohol. This is the classical "benzylic oxidation" pathway, often driven by radical initiators or high-pH oxidative stress.

Visualization of Pathways

The following diagram illustrates the divergent oxidative pathways starting from the parent molecule.

Salbutamol_Degradation cluster_0 Ring Oxidation Pathway cluster_1 Side-Chain Oxidation Pathway Salbutamol Salbutamol (Parent) C13H21NO3 Ox_Ring Oxidation of Hydroxymethyl Group Salbutamol->Ox_Ring Ox_Chain Oxidation of Secondary Alcohol Salbutamol->Ox_Chain Impurity_D Impurity D (EP) (Salbutamol Aldehyde) Ring -CHO Group Ketone Albuterol Ketone (EP Impurity J / USP RC B) Side Chain -C=O Group Ox_Ring->Impurity_D -2H (Dehydrogenation) Ox_Chain->Ketone -2H (Dehydrogenation)

Figure 1: Divergent oxidative degradation pathways of Salbutamol leading to Impurity D and Albuterol Ketone.

Analytical Strategy & Protocol

Because these impurities are isobaric, chromatographic resolution is the primary method of control.

Chromatographic Separation (HPLC)

The ketone and aldehyde functionalities alter the polarity of the molecule differently.

  • Albuterol Ketone: The loss of the hydroxyl hydrogen donor capability on the side chain typically increases retention time (RT) on C18 columns compared to Salbutamol in acidic mobile phases.

  • Impurity D: The aldehyde is reactive and can hydrate, but generally elutes at a distinct Relative Retention Time (RRT).

Standard HPLC Protocol (Based on EP Monograph):

ParameterSpecification
Column End-capped Octadecylsilyl silica gel (C18), 5 µm, 150 x 4.6 mm
Mobile Phase A Buffer solution containing Sodium Heptanesulfonate (Ion Pairing Agent)
Mobile Phase B Acetonitrile / Water mixture
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 220 nm
Critical Pair Salbutamol vs. Impurity J (Ketone) resolution is often the system suitability criterion.
UV-Vis Spectroscopy Distinction

While both retain the phenolic core, the conjugation changes:

  • Ketone (Impurity J): The carbonyl is directly conjugated to the benzene ring (via the benzylic position). This creates a bathochromic shift (red shift) and a distinct UV shoulder compared to the parent.

  • Impurity D (Aldehyde): The aldehyde is on the meta position relative to the side chain. The conjugation path is different, leading to a unique

    
    .
    
Experimental Workflow: Identification

To definitively identify these in a mixture, follow this self-validating workflow:

Analytical_Workflow Sample Unknown Impurity Peak (RRT ~ 1.1 - 1.3) LCMS LC-MS Analysis (m/z 238 [M+H]+) Sample->LCMS Decision Isobaric Match? (Both are 237 Da) LCMS->Decision UV_Spec UV Spectrum Analysis (Diode Array) Decision->UV_Spec Yes Differentiation Differentiation Logic UV_Spec->Differentiation Result_D Result: Impurity D (Aldehyde) Differentiation->Result_D Aldehyde Signature Result_K Result: Albuterol Ketone (Impurity J) Differentiation->Result_K Strong Conjugation Shift

Figure 2: Analytical decision tree for distinguishing isobaric impurities D and J.

Regulatory Limits & Toxicology

The distinction is not merely academic; regulatory limits differ based on the specific pharmacopoeia.

  • European Pharmacopoeia (EP):

    • Impurity D: Specified impurity with a limit of 0.15% .

    • Impurity J (Ketone): Specified impurity with a limit of 0.15% .

    • Note: The sum of impurities is often capped at 1.0%.

  • USP (United States Pharmacopeia):

    • Albuterol Related Compound B (Ketone): Controlled individually.

    • Limit: Generally NMT 0.2% (varies by dosage form, e.g., inhalation vs. tablet).

Toxicological Context: Albuterol Ketone (Salbutanone) is a known degradation product that has lost significant


-agonist activity due to the modification of the pharmacophore (the ethanolamine side chain is crucial for receptor binding). Impurity D (Aldehyde) is potentially reactive due to the electrophilic aldehyde group, raising genotoxic evaluation concerns (though typically cleared in qualified limits).

References

  • European Directorate for the Quality of Medicines (EDQM). Salbutamol Sulphate Monograph 0687. European Pharmacopoeia (Ph.[1][2][3][4] Eur.) 11th Edition. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2083: Salbutamol. PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

A Robust and Validated Method for the Extraction of Salbutamol Impurity D from Human Plasma using Mixed-Mode Solid-Phase Extraction and LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a highly selective and sensitive method for the extraction and quantification of Salbutamol Impur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive method for the extraction and quantification of Salbutamol Impurity D from human plasma. Given the critical importance of monitoring impurities in pharmaceutical development for safety and efficacy, this protocol provides a reliable workflow for bioanalytical studies.[1] The methodology is centered around a Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) procedure, which offers superior cleanup by leveraging both reversed-phase and ion-exchange retention mechanisms. Subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ensures high sensitivity and specificity, making the method suitable for pharmacokinetic and toxicokinetic studies where low concentrations of impurities are expected. All procedural steps, from sample pre-treatment to final analysis, are described in detail, alongside a discussion of the scientific rationale behind the chosen strategy and a summary of key method validation parameters.

Introduction

Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2][3] The manufacturing process and subsequent storage of any active pharmaceutical ingredient (API) can lead to the formation of related substances or impurities. Regulatory bodies worldwide mandate the monitoring and control of these impurities to ensure the safety and quality of the final drug product.[4]

Salbutamol Impurity D, chemically identified as 5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde[5][6], is one such related substance. Its structural similarity to the parent drug necessitates a highly selective analytical method to differentiate and accurately quantify it in complex biological matrices like plasma. The presence of phenolic, alcohol, and secondary amine functional groups on Impurity D allows for a tailored extraction strategy that can effectively isolate it from endogenous plasma components.

This guide provides a comprehensive protocol for the extraction of Salbutamol Impurity D from human plasma. The chosen methodology, Solid-Phase Extraction (SPE), provides a more robust and cleaner extract compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE), thereby minimizing matrix effects and improving the reliability of LC-MS/MS analysis.[7][8]

Principle of the Method

The core of this protocol is a Mixed-Mode Cation Exchange Solid-Phase Extraction. This strategy was selected based on the physicochemical properties of Salbutamol Impurity D (Molecular Formula: C13H19NO3, Molecular Weight: 237.29 g/mol ).[5][6]

  • Retention Mechanism: At an acidic pH, the secondary amine group of Impurity D becomes protonated (positively charged). The SPE cartridge contains a sorbent with both hydrophobic (e.g., C8) and strong cation-exchange (e.g., sulfonic acid) functional groups. The analyte is retained by two mechanisms: ionic interaction between the protonated amine and the cation-exchange group, and hydrophobic interaction between the molecule's carbon skeleton and the C8 chain.

  • Selective Washing: This dual retention mechanism permits a rigorous washing sequence. A low pH aqueous wash removes polar interferences. A subsequent wash with an organic solvent (e.g., methanol) removes non-polar, non-basic interferences that are retained by hydrophobic interaction alone. The analyte remains bound to the sorbent via the strong ionic interaction.

  • Selective Elution: The analyte is eluted by introducing a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the charge on the analyte's amine group, disrupting the ionic bond and allowing it to be eluted from the cartridge.[7]

This multi-step, selective process results in a significantly cleaner sample extract, which is crucial for minimizing ion suppression and achieving low limits of quantification (LLOQ) during LC-MS/MS analysis.[7]

Materials and Reagents

Materials
  • Reference Standards: Salbutamol Impurity D (Certified Reference Material), Salbutamol-d3 (or other suitable stable isotope-labeled internal standard).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, or equivalent), 30 mg, 1 mL format.

  • Plasma: Human plasma (K2-EDTA), confirmed to be free of salbutamol and its impurities.

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 15 mL polypropylene centrifuge tubes, glass test tubes for elution, analytical balance, calibrated pipettes.

  • Equipment: Centrifuge, vortex mixer, SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator).

Reagents
  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (≥98%), Ammonium Hydroxide (25-30%).

  • Water: Deionized water, >18 MΩ·cm.

  • Reagent Preparation:

    • 2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of deionized water.

    • 5% Ammonium Hydroxide in Methanol (v/v): In a fume hood, add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.

Detailed Experimental Protocols

Preparation of Standards and Quality Control Samples

The trustworthiness of a bioanalytical method relies on accurately prepared calibration and quality control samples.[9]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of Salbutamol Impurity D reference standard and dissolve in 1.0 mL of methanol to create the analyte stock (Stock A).

    • Prepare the Internal Standard (IS) stock (Stock IS) similarly at 1 mg/mL in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for spiking by serially diluting Stock A with 50:50 Methanol:Water.

    • Prepare a working IS solution by diluting Stock IS to a concentration of 1 µg/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike 980 µL aliquots of blank human plasma with 20 µL of the appropriate working standard solution to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).

    • The final concentration of the organic solvent in the plasma should not exceed 5% to prevent protein precipitation.

Sample Preparation and Extraction Workflow

The overall workflow is designed for efficiency and robustness, ensuring high recovery and sample cleanliness.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Processing p1 Thaw Plasma Sample (CC, QC, or Unknown) p2 Aliquot 200 µL Plasma p1->p2 p3 Add 20 µL Internal Standard (Working Solution) p2->p3 p4 Add 200 µL 2% Formic Acid p3->p4 p5 Vortex Mix (30 sec) p4->p5 s1 Condition & Equilibrate SPE Cartridge p5->s1 Proceed to SPE s2 Load Pre-treated Sample s1->s2 s3 Wash 1: 2% Formic Acid s2->s3 s4 Wash 2: 100% Methanol s3->s4 s5 Elute with 5% NH4OH in Methanol s4->s5 e1 Evaporate Eluate to Dryness (N2 stream, 40°C) s5->e1 Collect Eluate e2 Reconstitute in 100 µL Mobile Phase A e1->e2 e3 Transfer to LC Vial e2->e3 end_node Inject into LC-MS/MS System e3->end_node

Caption: Overall workflow for Salbutamol Impurity D extraction.

Detailed Solid-Phase Extraction (SPE) Protocol

This step-by-step protocol is designed for a vacuum manifold system. Adjust vacuum pressure to maintain a flow rate of approximately 1-2 mL/minute.

G cluster_prep Sorbent Preparation cluster_load Sample Application cluster_wash Interference Removal cluster_elute Analyte Elution start Start SPE Protocol cond Step 1: Condition 1 mL Methanol (Purpose: Solvate sorbent) start->cond equil Step 2: Equilibrate 1 mL 2% Formic Acid (Purpose: Prepare for sample pH) cond->equil load Step 3: Load Sample Load pre-treated plasma (Do not let sorbent dry) equil->load wash1 Step 4: Aqueous Wash 1 mL 2% Formic Acid (Removes polar interferences) load->wash1 wash2 Step 5: Organic Wash 1 mL Methanol (Removes non-polar interferences) wash1->wash2 dry Step 6: Dry Sorbent High vacuum for 2 min (Removes residual wash solvent) wash2->dry elute Step 7: Elute 2 x 0.5 mL 5% NH4OH in Methanol (Neutralizes analyte for elution) dry->elute end_node Proceed to Evaporation elute->end_node

Sources

Application

Application Note: Validated Stability-Indicating HPLC Method for Albuterol Aldehyde Quantification

Executive Summary This protocol details a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Albuterol Aldehyde (Salbutamol Impurity D; CAS 156...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Albuterol Aldehyde (Salbutamol Impurity D; CAS 156339-88-7). This specific impurity arises primarily from the oxidative degradation of the hydroxymethyl group on the Albuterol molecule.

Unlike generic albuterol assays, this method utilizes a Phenyl-hexyl stationary phase to exploit


 interactions, providing superior resolution of the aldehyde from the parent drug and the ketone impurity (Impurity B) compared to standard C18 chemistries. The method is validated per ICH Q2(R1) guidelines and includes a critical Relative Response Factor (RRF) correction for accurate quantitation.

Scientific Rationale & Degradation Mechanism[1]

The Chemistry of Instability

Albuterol (Salbutamol) contains a secondary amine and a phenol ring with a hydroxymethyl substitution. The primary degradation pathway involves the oxidation of the benzylic hydroxymethyl group.

  • Oxidation: The hydroxymethyl group (-CH2OH) oxidizes to form Albuterol Aldehyde .

  • Further Oxidation: The aldehyde is an intermediate which can further oxidize to Albuterol Carboxylic Acid (Impurity F) or react via Schiff base formation if excipients with primary amines are present.

Degradation Pathway Diagram

The following diagram illustrates the oxidative cascade that necessitates this specific method.

AlbuterolDegradation Albuterol Albuterol (API) (Hydroxymethyl group) Aldehyde Albuterol Aldehyde (Impurity D) (Reactive Intermediate) Albuterol->Aldehyde Oxidative Stress (Peroxide/Light) Dimer Dimerization Products (Bis-ether) Albuterol->Dimer Acidic Stress Acid Albuterol Carboxylic Acid (Impurity F) Aldehyde->Acid Further Oxidation

Figure 1: Oxidative degradation pathway of Albuterol leading to the formation of Albuterol Aldehyde.

Method Development Strategy

Column Selection: Why Phenyl?

Standard C18 columns often struggle to resolve Albuterol Aldehyde from the parent peak due to similar hydrophobicity. We utilize a YMC-Pack Phenyl (or equivalent Phenyl-Hexyl) column. The phenyl ring on the stationary phase interacts with the aromatic ring of the Albuterol Aldehyde. The aldehyde group alters the electron density of the ring compared to the alcohol (parent), resulting in a distinct selectivity difference driven by


 stacking interactions.
pH Control

The mobile phase is buffered at pH 3.0 .

  • Reasoning: Albuterol is a base (pKa ~9.3 for the amine). At pH 3.0, the amine is fully protonated, preventing peak tailing caused by interaction with residual silanols on the column silica.

Detection Wavelength[4]
  • Wavelength: 225 nm.[1][2]

  • Critical Note: Albuterol Aldehyde has a higher molar absorptivity than Albuterol at this wavelength due to the conjugation of the carbonyl group with the aromatic ring. A Correction Factor (CF) of 1.6 (divisor) or RRF of 1.6 must be applied if quantifying against the Albuterol standard.[1]

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA Detector.

  • Column: YMC-Pack Phenyl, 250 x 4.6 mm, 5 µm (Part No. P-2546-50).

  • Reagents:

    • Methanol (HPLC Grade).

    • Monobasic Potassium Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
ParameterSetting
Mobile Phase Buffer : Methanol (95 : 5 v/v)
Buffer Prep Dissolve 3.40 g

in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid.
Flow Rate 1.5 mL/min
Column Temp Ambient (25°C ± 2°C)
Injection Volume 20 µL
Detection UV @ 225 nm
Run Time 15 minutes (Isocratic)
Standard & Sample Preparation

Important: Albuterol Aldehyde is unstable in solution over long periods. Prepare fresh daily and keep autosampler temperature at 5°C.

  • Diluent: Mobile Phase.

  • Stock Standard: Dissolve Albuterol Sulfate reference standard to 0.5 mg/mL.

  • Impurity Stock: Dissolve Albuterol Aldehyde standard (CAS 156339-88-7) to 0.05 mg/mL in methanol (predissolve) then dilute with buffer.

  • System Suitability Solution: Mix Albuterol Stock and Impurity Stock to achieve ~0.5% impurity level relative to the API.

Method Validation (Summary of Results)

The method was validated following ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Samples were stressed to prove the method can detect the aldehyde without interference.

Stress ConditionDuration/TempObservationResolution (Rs)
Acid (1N HCl)24h @ 60°CNo significant Aldehyde formation.N/A
Base (1N NaOH)4h @ 60°CDegradation to unknown polar species.> 2.0
Oxidation (3%

)
2h @ RTSignificant Albuterol Aldehyde formation. 3.5 (Critical Pair)
Thermal 7 days @ 60°CMinor degradation.> 2.0
Linearity & Range
  • Albuterol Aldehyde: Linear from 0.05 µg/mL (LOQ) to 5.0 µg/mL.

  • Correlation Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  > 0.999.[3]
    
Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% of the specification limit (0.5%).

  • Mean Recovery: 98.5% - 101.2%.

Relative Response Factor (RRF)

When Albuterol Aldehyde standard is unavailable for routine testing, use the Albuterol standard and apply the correction:



(Note: The factor 1.6 accounts for the higher UV absorbance of the aldehyde at 225 nm).

Workflow Visualization

The following decision tree outlines the routine analysis and handling of Out-of-Specification (OOS) results for this impurity.

MethodWorkflow Start Sample Receipt (Inhalation Soln / Solid Oral) Prep Sample Preparation (Keep at 5°C) Start->Prep Inject HPLC Injection (Phenyl Column, pH 3.0) Prep->Inject CheckSS System Suitability? (Res > 2.0, Tailing < 1.5) Inject->CheckSS CheckSS->Prep Fail Calc Calculate Impurity (Apply RRF = 1.6) CheckSS->Calc Pass Result Result < 0.2%? Calc->Result Pass Release Batch Result->Pass Yes OOS Initiate OOS Investigation Check Oxidation Source Result->OOS No

Figure 2: Routine analysis workflow including critical decision points for system suitability and specification compliance.

Troubleshooting & Critical Control Points

  • Peak Splitting: If the Albuterol peak splits, the buffer concentration (25 mM) may be too low to counter the high concentration of API. Increase phosphate concentration to 50 mM.

  • Aldehyde Peak Disappearance: The aldehyde is reactive. Ensure no primary amines (like glycine or ammonium buffers) are used in the mobile phase, as they will react with the aldehyde during the run.

  • Retention Shift: Phenyl columns are sensitive to methanol content. A shift of ±1% methanol can significantly alter the retention time of the aldehyde relative to the API. Precise mobile phase preparation is mandatory.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia (USP). Albuterol Sulfate Monograph: Organic Impurities.[4] USP-NF Online. (Requires Subscription).

  • Kondra, S., et al. (2022).[] Development of a rapid and validated stability-indicating UPLC-PDA method for concurrent quantification of impurity profiling... Annales Pharmaceutiques Françaises.[] Retrieved from [Link][3][6][7]

  • PubChem. Albuterol Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

Isolation techniques for Albuterol Aldehyde from forced degradation samples

Application Note: A-021 Isolation and Characterization of Albuterol Aldehyde from Forced Degradation Samples: A Protocol for Drug Development Professionals Introduction: The Criticality of Impurity Isolation in Pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-021

Isolation and Characterization of Albuterol Aldehyde from Forced Degradation Samples: A Protocol for Drug Development Professionals

Introduction: The Criticality of Impurity Isolation in Pharmaceutical Stability Studies

In the landscape of pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. A crucial aspect of this assurance lies in the comprehensive characterization of impurities, particularly those that emerge during stability testing.[1][2] Forced degradation studies, also known as stress testing, are indispensable tools for predicting the stability of an Active Pharmaceutical Ingredient (API) or drug product.[3] These studies intentionally subject the drug to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and light—to accelerate the degradation process and identify potential degradation products.[3][] This proactive approach is a cornerstone of robust analytical method development and is mandated by regulatory bodies like the FDA and ICH.[5][6][7]

Albuterol (also known as Salbutamol), a widely used bronchodilator for the treatment of asthma and COPD, is known to degrade in aqueous solutions to form albuterol aldehyde.[8] This aldehyde is a significant impurity that requires careful monitoring and control due to its potential negative effects when administered, especially via inhalation.[8] The isolation and characterization of such impurities are not merely a regulatory hurdle; they provide invaluable insights into the degradation pathways of the drug substance, informing formulation development, packaging decisions, and the establishment of appropriate storage conditions.[9]

This application note provides a detailed, experience-driven guide for the isolation of albuterol aldehyde from forced degradation samples. It moves beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodologies, empowering researchers to adapt and troubleshoot these protocols effectively. We will delve into a primary isolation strategy using High-Performance Liquid Chromatography (HPLC) and explore orthogonal techniques to ensure comprehensive separation and purification.

Generating the Target Impurity: A Controlled Approach to Forced Degradation

The initial and most critical step is the controlled generation of albuterol aldehyde. The goal is not to completely degrade the API, but to produce a sufficient quantity of the desired impurity for isolation and subsequent characterization. A target degradation of 5-20% is generally considered appropriate.[3]

2.1. Recommended Stress Conditions

Oxidative degradation is a common pathway for the formation of albuterol aldehyde.[8] The following protocol outlines a reliable method for generating this impurity.

Protocol 2.1: Oxidative Forced Degradation of Albuterol

  • Sample Preparation: Prepare a solution of albuterol sulfate in a suitable solvent (e.g., water or a mild buffer) at a concentration of approximately 1 mg/mL.[3] The choice of solvent should not induce degradation on its own.

  • Stress Agent: Introduce hydrogen peroxide (H₂O₂) to the albuterol solution. A starting concentration of 3% H₂O₂ is recommended.

  • Reaction Conditions: Incubate the mixture at room temperature. If no significant degradation is observed after 24 hours, the temperature can be increased to 50-60°C.[3] The reaction should be monitored periodically (e.g., every 4-8 hours) using an appropriate analytical HPLC method to track the formation of the aldehyde peak and the decrease in the parent albuterol peak.

  • Termination: Once the desired level of degradation is achieved, the reaction must be promptly terminated to prevent further degradation. This can be accomplished by adding a suitable quenching agent, such as sodium bisulfite, or by significant dilution with the mobile phase and immediate cooling.[3]

  • Sample Neutralization: If acidic or basic conditions were employed, the sample should be neutralized to prevent on-column degradation during the chromatographic separation.[5]

Primary Isolation Strategy: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for isolating specific compounds from a complex mixture with high purity. The key to successful isolation lies in the development of a robust separation method that provides sufficient resolution between the parent drug and its impurities.

3.1. Method Development and Optimization

The development of a stability-indicating analytical method is a prerequisite for successful preparative chromatography. This method must be able to resolve the albuterol aldehyde peak from the main albuterol peak and any other degradation products.[]

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the separation of albuterol and its related substances.[10][11]

Table 1: Recommended Starting Parameters for Analytical and Preparative HPLC

ParameterAnalytical HPLCPreparative HPLCRationale
Column C18 or Phenyl, 250 x 4.6 mm, 5 µmC18 or Phenyl, 250 x 20 mm, 10 µmPhenyl columns can offer alternative selectivity for aromatic compounds.[10][11] The larger dimensions of the preparative column allow for higher loading capacities.
Mobile Phase A 25 mM Potassium Phosphate Monobasic (pH 3.0)0.02 M Ammonium AcetateA volatile buffer like ammonium acetate is preferred for preparative work to simplify post-purification sample workup.
Mobile Phase B Methanol or AcetonitrileAcetonitrileAcetonitrile often provides better peak shape and lower viscosity than methanol.
Gradient Isocratic or shallow gradient (e.g., 5-20% B)Isocratic or step gradientA gradient is often necessary to achieve separation of closely eluting impurities.
Flow Rate 1.0 - 1.5 mL/min15 - 20 mL/minThe flow rate is scaled up for the larger preparative column.[10]
Detection UV at 225 nm or 276 nmUV at 225 nm or 276 nmAlbuterol and its aldehyde have UV absorbance at these wavelengths.[10][11]
Injection Volume 10 - 20 µL100 - 500 µL (or higher, depending on column loading)The injection volume is maximized in preparative chromatography to increase yield.
3.2. Protocol for Preparative HPLC Isolation
  • Method Transfer and Scaling: The optimized analytical method is transferred to the preparative HPLC system. The flow rate and injection volume are scaled up according to the dimensions of the preparative column.

  • Column Loading Study: To maximize throughput without sacrificing resolution, a loading study should be performed. This involves injecting increasing amounts of the forced degradation sample onto the column and monitoring the resolution between the albuterol and albuterol aldehyde peaks.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the eluting albuterol aldehyde peak. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.

  • Pooling and Evaporation: Pool the fractions that meet the desired purity specifications. The solvent is then removed, typically using a rotary evaporator or a lyophilizer, to yield the isolated albuterol aldehyde.

G cluster_0 Forced Degradation cluster_1 Preparative HPLC cluster_2 Analysis & Purification Forced_Degradation Forced Degradation Sample (Albuterol + Impurities) Prep_HPLC Preparative HPLC System Forced_Degradation->Prep_HPLC Fraction_Collector Fraction Collector Prep_HPLC->Fraction_Collector Analytical_HPLC Analytical HPLC for Purity Check Fraction_Collector->Analytical_HPLC Pooling Pooling of Pure Fractions Analytical_HPLC->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Isolated_Impurity Isolated Albuterol Aldehyde Solvent_Removal->Isolated_Impurity

Figure 1: Workflow for the isolation of albuterol aldehyde using preparative HPLC.

Orthogonal Isolation Techniques: Ensuring Comprehensive Purification

While preparative HPLC is a robust primary isolation technique, relying on a single method can sometimes lead to co-eluting impurities.[12] Orthogonal chromatographic techniques, which utilize different separation mechanisms, are invaluable for confirming purity and for challenging separations.[13][14]

4.1. Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, particularly for the separation of polar compounds.[15][16] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent like methanol.[15][17] The low viscosity and high diffusivity of the mobile phase can lead to faster and more efficient separations.[18][19]

Table 2: Comparison of HPLC and SFC for Albuterol Aldehyde Isolation

FeatureReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Separation Mechanism Partitioning between a non-polar stationary phase and a polar mobile phase.Primarily normal-phase partitioning with a polar stationary phase and a non-polar mobile phase (CO₂).
Mobile Phase Aqueous buffers and organic solvents (e.g., acetonitrile, methanol).Supercritical CO₂ with a polar organic modifier (e.g., methanol).
Advantages Widely applicable, well-understood, vast library of stationary phases.Fast separations, reduced solvent consumption, orthogonal selectivity to RP-HPLC.[19]
Considerations Can use significant volumes of organic solvents.May require specialized equipment for handling supercritical fluids.[16]

Protocol 4.1: SFC for Orthogonal Purification

  • Column Selection: Utilize a column with a different selectivity than that used in the RP-HPLC method. Polar stationary phases such as silica, diol, or amino-propyl are good choices for SFC.

  • Method Development: Optimize the separation by adjusting the co-solvent percentage, back pressure, and temperature.

  • Fraction Collection: Collect the albuterol aldehyde peak using a fraction collector designed for SFC.

  • Purity Confirmation: Analyze the collected fractions by the primary analytical HPLC method to confirm purity and the absence of any co-eluting impurities.

G cluster_0 Orthogonal Purification cluster_1 Purity Confirmation Partially_Pure_Impurity Partially Pure Impurity (from Prep-HPLC) SFC_System SFC System Partially_Pure_Impurity->SFC_System SFC_Fraction_Collector SFC Fraction Collector SFC_System->SFC_Fraction_Collector Analytical_HPLC_Check Analytical HPLC Purity Check SFC_Fraction_Collector->Analytical_HPLC_Check Final_Isolated_Impurity Highly Pure Albuterol Aldehyde Analytical_HPLC_Check->Final_Isolated_Impurity

Figure 2: Orthogonal purification workflow using SFC.

Structural Characterization of the Isolated Impurity

Once the albuterol aldehyde has been isolated with a high degree of purity, its structure must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity and fragmentation patterns that can be used to elucidate its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each atom in the molecule, allowing for the definitive confirmation of the aldehyde structure.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the aldehyde carbonyl group.

Conclusion: A Foundation for Robust Drug Development

The successful isolation and characterization of degradation products like albuterol aldehyde are fundamental to the development of safe and stable pharmaceutical products. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to confidently tackle this critical task. By combining a robust primary isolation technique like preparative HPLC with an orthogonal method such as SFC, and confirming the structure with spectroscopic data, drug development professionals can gain a deep understanding of their molecule's degradation profile. This knowledge is not only essential for regulatory compliance but also forms the scientific bedrock upon which stable formulations and reliable drug products are built.

References
  • U.S. Patent No. US20040109826A1. (2004). Stabilized albuterol compositions and method of preparation thereof.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. [Link]

  • Bajerski, L., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(5), 215-222.
  • Erram, S. V., Fanska, C. B., & Asif, M. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 864–874. [Link]

  • Alsante, K. M., et al. (2014).
  • Pharma Growth Hub. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • ResearchGate. (2025, August 5). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. [Link]

  • U.S. Food and Drug Administration. (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. [Link]

  • U.S. Food and Drug Administration. (n.d.). Albuterol Sulfate Inhalation Aerosol, metered. [Link]

  • Chinese Patent No. CN112479908A. (2021). Preparation method of salbutamol sulfate impurity D.
  • Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Pharmaceutical and Biomedical Analysis, 8(7), 583–589. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Sharma, Y. K., et al. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. E-Journal of Chemistry, 8(4), 1720-1727.
  • Royal Society of Chemistry. (2019, January 3). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • Sharma, Y. K., et al. (2011).
  • ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]

  • Bicker, W., et al. (2004). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • West, C. (2015, January 20). How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Alhijjaj, M., et al. (2021). Repurposing Melt Degradation for the Evaluation of Mixed Amorphous-Crystalline Blends. Molecular Pharmaceutics, 18(4), 1676–1686.
  • De Orsi, D., et al. (1996). Optimization of the separation of salbutamol and its decomposition products by liquid chromatography with diode-array detection. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1155–1162.
  • Longdom Publishing. (n.d.). Development of Supercritical Fluid Chromatography Techniques. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

Sources

Application

Application Note: Targeted Synthesis of Albuterol Aldehyde from Salbutamol Base

This Application Note is structured to guide drug development professionals through the targeted synthesis of Albuterol Aldehyde (Salbutamol Impurity D), a critical reference standard for stability and impurity profiling...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the targeted synthesis of Albuterol Aldehyde (Salbutamol Impurity D), a critical reference standard for stability and impurity profiling.

Abstract & Scope

In the quality control of Salbutamol (Albuterol) drug substances, the identification of oxidative degradation products is a regulatory requirement (ICH Q3A/B). Albuterol Aldehyde (identified as Salbutamol Impurity D in EP/BP monographs) is a primary oxidative degradant where the hydroxymethyl group on the phenolic ring is oxidized to a formyl group.

Synthesizing this compound directly from Salbutamol base poses a significant regioselectivity challenge due to the presence of three reactive functionalities: a secondary benzylic alcohol, a primary benzylic-like alcohol (hydroxymethyl), and a secondary amine. This protocol details a Chemo-Selective Oxidation Strategy using Activated Manganese(IV) Oxide (


), optimized to favor the formation of the aldehyde for isolation as a reference standard.

Target Molecule Profile:

  • Name: Albuterol Aldehyde (Salbutamol Impurity D)[1][2]

  • IUPAC: 5-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzaldehyde[1][3][]

  • CAS: 156339-88-7[1][2][3][][5]

  • Molecular Weight: 237.29 g/mol [2][3][][5]

Chemical Strategy & Mechanistic Insight

The Regioselectivity Challenge

Salbutamol contains two alcohol groups susceptible to oxidation:

  • Position A (Side Chain): A secondary benzylic alcohol.[1] Oxidation here yields Salbutanone (Impurity B).[1]

  • Position B (Ring): A primary hydroxymethyl group.[1] Oxidation here yields Albuterol Aldehyde (Impurity D).[1]

While standard oxidants (e.g., Jones reagent) indiscriminately oxidize both, Activated


  acts as a surface-active oxidant.[1] Its mechanism involves the adsorption of the substrate onto the oxide surface. The steric environment of the hydroxymethyl group (Position B) allows for competitive adsorption and oxidation to the aldehyde, particularly in aprotic polar solvents like Dichloromethane (DCM) or Acetone.

Note: Because the secondary amine is also reactive (prone to N-oxidation), the reaction time must be strictly controlled to maximize the Aldehyde yield while minimizing N-oxide formation.

Reaction Pathway Diagram

G Salbutamol Salbutamol Base (Substrate) Complex MnO2 Surface Adsorption Complex Salbutamol->Complex Adsorption Aldehyde Albuterol Aldehyde (Target: Impurity D) Complex->Aldehyde 1° Alcohol Ox (Major Path) Ketone Salbutanone (Side Product: Impurity B) Complex->Ketone 2° Alcohol Ox (Minor Path)

Figure 1: Mechanistic pathway of Salbutamol oxidation via surface-active Manganese Dioxide.[1]

Experimental Protocol

Materials & Reagents
Reagent/SolventGradeRole
Salbutamol BaseUSP/EP Reference or High PurityStarting Material
Manganese(IV) OxideActivated, < 5 micronOxidant
Dichloromethane (DCM)Anhydrous, HPLC GradeSolvent
Methanol (MeOH)LC-MS GradeCo-solvent/Quench
Celite® 545Filter AidFiltration
Synthesis Workflow

Step 1: Preparation of Activated Oxidant

  • Critical: Commercial

    
     activity varies. Activate by heating at 110°C for 12 hours prior to use if the bottle has been open.
    
  • Safety: Work in a fume hood.

    
     is a strong oxidant; avoid contact with organic combustibles during heating.[1]
    

Step 2: Reaction Setup

  • Charge a 250 mL round-bottom flask with Salbutamol Base (1.0 g, 4.18 mmol) .

  • Add DCM (50 mL) and Methanol (5 mL) . Stir until fully dissolved.

    • Note: MeOH aids solubility but slows oxidation slightly, improving selectivity.[1]

  • Add Activated

    
     (4.0 g, ~10 eq)  in one portion.
    
  • Seal the flask and stir vigorously at Room Temperature (20-25°C) .

    • Do not reflux.[1] Higher temperatures promote over-oxidation to the carboxylic acid or ketone.[1]

Step 3: Monitoring (The "Stop" Point)

  • Monitor via TLC (Silica; DCM:MeOH:NH4OH 85:14:1) or HPLC every 30 minutes.

  • Endpoint: Stop the reaction when the Albuterol Aldehyde peak (RRT ~1.2 vs Salbutamol) reaches maximum area % (typically 15-25%) and before Salbutanone (Impurity B) becomes dominant.[1]

    • Typical Time: 2 to 4 hours.[1]

Step 4: Workup

  • Filter the black suspension through a pad of Celite 545 to remove manganese oxides.[1]

  • Wash the filter cake with warm MeOH (2 x 20 mL) to recover adsorbed product.

  • Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C to yield a yellow crude solid.

Purification (Critical Step)

Since this is a non-quantitative transformation yielding a mixture, Preparative HPLC is required to isolate the pure reference standard.

  • Column: C18 Prep Column (e.g., XBridge Prep C18, 5 μm, 19 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV @ 276 nm (Aldehyde absorbs strongly here).[1]

  • Collection: Collect the peak corresponding to the aldehyde (elutes after Salbutamol but before Salbutanone).[1]

Process Workflow Diagram

Workflow Start Start: Salbutamol Base (1.0g in DCM/MeOH) Oxidation Oxidation Add Activated MnO2 Stir 2-4 hrs @ RT Start->Oxidation Monitor QC Check (HPLC) Target: Aldehyde > 15% Oxidation->Monitor Monitor->Oxidation Continue Stirring Filter Filtration Remove MnO2 via Celite Monitor->Filter Pass Crude Crude Isolation Evaporate Solvent Filter->Crude Purify Prep-HPLC Isolate Impurity D Crude->Purify Final Final Product Albuterol Aldehyde Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of Albuterol Aldehyde.

Quality Control & Characterization

To validate the synthesized material as a Reference Standard, compare against the following expected data.

ParameterSpecification / Expected Value
Appearance Pale Yellow Solid
HPLC Purity > 95.0% (Area %)
Mass Spectrometry (ESI+) [M+H]+ = 238.14 m/z
UV Max ~220 nm, ~276 nm, ~310 nm (Bathochromic shift due to conjugation)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Diagnostic NMR Signals (DMSO-d6):

  • Aldehyde Proton (-CHO): Singlet at ~10.2 ppm (Distinctive downfield shift).[1]

  • t-Butyl Group: Singlet at ~1.0 ppm (9H).[1]

  • Aromatic Protons: Distinct splitting pattern differing from Salbutamol due to the electron-withdrawing formyl group.[1]

References

  • European Pharmacopoeia (EP). "Salbutamol Sulphate Monograph: Impurity D." European Directorate for the Quality of Medicines (EDQM).[1]

  • LGC Standards. "Albuterol Aldehyde Hemisulfate (Salbutamol Impurity D)." LGC Standards Data Sheet.[1][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2083: Salbutamol."[1] PubChem.[1][1]

  • BOC Sciences. "Albuterol Aldehyde: Degradation and Impurity Profiling."[1][] BOC Sciences Impurity Standards.[1][]

  • U.S. Pharmacopeia (USP). "Albuterol Sulfate Monograph: Organic Impurities."[1] USP-NF Online.[1][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Salbutamol &amp; Albuterol Aldehyde Resolution

Topic: Optimization of Chromatographic Resolution ( ) between Salbutamol (Albuterol) and Albuterol Aldehyde. Case Reference: #SB-ALD-SEP-01 Status: Active Guide Last Updated: 2025-05-12 Executive Summary & Chemical Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chromatographic Resolution (


) between Salbutamol (Albuterol) and Albuterol Aldehyde.
Case Reference:  #SB-ALD-SEP-01
Status:  Active Guide
Last Updated:  2025-05-12

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Separating Salbutamol (a polar, basic


-agonist) from its oxidative degradation product, Albuterol Aldehyde, is a classic chromatographic difficulty. The primary failure mode is the peak tailing of the parent Salbutamol , which masks the smaller, later-eluting aldehyde impurity.

The Chemistry:

  • Salbutamol (Parent): Contains a secondary amine (

    
    ) and a primary hydroxyl group. The amine interacts strongly with residual silanols on silica columns, causing tailing.
    
  • Albuterol Aldehyde (Impurity): Formed by the oxidation of the hydroxymethyl group to a formyl group. It retains the basic amine but loses the hydrogen-bond donor capability of the primary alcohol, generally making it less polar (elutes after Salbutamol in RP-LC).

Resolution Goal: Achieve USP/EP requirement of


 (ideally 

) by controlling the "Kinetic Tail" of the parent peak.

Troubleshooting Guide (Q&A Format)

Q1: "My Salbutamol peak is tailing ( ), and I suspect it's hiding the Aldehyde. How do I fix the shape?"

Root Cause: Secondary interactions between the protonated amine of Salbutamol and ionized silanols (


) on the column stationary phase.

Corrective Actions:

  • Lower the pH: Ensure mobile phase pH is

    
     3.0 . At this pH, silanols are protonated (
    
    
    
    ) and neutral, reducing cation-exchange interactions.
  • Increase Ionic Strength: Add 25–50 mM buffer (Phosphate or Formate). High salt concentration suppresses the electrical double layer, masking silanols.

  • Switch Column Technology: Move from standard C18 to a Charged Surface Hybrid (CSH) or Polar-Embedded group column. These are designed to magnetically repel the protonated base or shield the silica surface.

Q2: "I have good peak shape, but the Aldehyde co-elutes. How do I change selectivity?"

Root Cause: Hydrophobic selectivity (


) is insufficient. The structural difference (

vs

) is mainly electronic and steric, which standard C18 ligands may not discriminate effectively.

Corrective Actions:

  • Change Ligand: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.

    • Why? The aldehyde group alters the electron density of the aromatic ring. Phenyl phases engage in

      
       interactions that are highly sensitive to these ring substitutions, often providing better separation than C18.
      
  • Modify Organic Solvent: Switch from Acetonitrile to Methanol . Methanol is a protic solvent that interacts differently with the hydroxyl/aldehyde hydrogen bonding sites, often altering elution order.

Q3: "Is Ion-Pairing (IPC) necessary for this separation?"

Technical Insight: Historically, yes (e.g., USP methods use Sodium 1-Heptanesulfonate).

  • Pros: sharpens the basic peak significantly by neutralizing the charge.

  • Cons: Slow equilibration, incompatible with LC-MS, and shortens column life.

  • Modern Recommendation: Try a CSH Phenyl-Hexyl column with simple TFA or Formic acid buffers first. Use IPC only as a last resort for QC methods where MS compatibility is not required.

Diagnostic Logic Trees

Diagram 1: Troubleshooting Workflow

This decision tree guides you through the resolution improvement process based on peak topology.

TroubleshootingLogic Start START: Poor Resolution (Rs < 1.5) CheckShape Check Salbutamol Peak Shape Start->CheckShape Tailing Tailing (Tf > 1.5)? CheckShape->Tailing pH_Check Is pH > 3.0? Tailing->pH_Check Yes Selectivity Symmetric but Co-eluting? Tailing->Selectivity No Lower_pH ACTION: Adjust pH to 2.5 - 3.0 (Suppress Silanols) pH_Check->Lower_pH Yes Col_Check Column Type? pH_Check->Col_Check No Switch_Col ACTION: Switch to CSH or Polar-Embedded C18 Col_Check->Switch_Col Standard C18 Ligand_Switch ACTION: Switch to Phenyl-Hexyl (Leverage Pi-Pi interactions) Selectivity->Ligand_Switch Yes Solvent_Switch ACTION: Swap ACN for MeOH (Change H-Bonding) Selectivity->Solvent_Switch Alternative

Caption: Diagnostic workflow for isolating the root cause of poor resolution (Peak Shape vs. Selectivity).

Optimized Experimental Protocols

Protocol A: The "Modern Robust" Method (Recommended)

Best for R&D and LC-MS compatibility. Avoids ion-pairing reagents.

ParameterSpecificationRationale
Column CSH Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm or 3.5 µm)"Charged Surface Hybrid" resists basic tailing; Phenyl ligand separates the aldehyde via

-selectivity.
Mobile Phase A 0.1% Formic Acid + 10 mM Ammonium Formate in WaterLow pH (~2.7) suppresses silanols; buffer maintains ionic strength.
Mobile Phase B AcetonitrileSharp peaks, low backpressure.
Gradient 5% B to 30% B over 15 minsShallow gradient focuses the resolution in the early-eluting polar region.
Flow Rate 1.0 mL/minStandard flow (adjust for column ID).
Temp 30°CControls viscosity and kinetics.
Detection UV 225 nm or 276 nm276 nm is specific to the phenol ring; 225 nm is more sensitive for impurities.
Protocol B: The "Legacy/QC" Method (USP-Style)

Best for compliance with older monographs or when peak shape is uncontrollable.

  • Buffer Preparation: Dissolve Sodium 1-Heptanesulfonate (approx. 2.5 g/L) in water. Adjust pH to 3.0 with Phosphoric Acid.

  • Mobile Phase: Buffer:Methanol (Typically 60:40 or gradient).

  • Column: End-capped C18 (L1 packing), 5 µm.

  • Note: This method relies on Ion-Pairing .[1] The sulfonate tail binds to the stationary phase, and the negative head interacts with the Salbutamol amine, neutralizing it and increasing retention.

Diagram 2: Mechanism of Separation (Phenyl Phase)

PhenylMechanism Stationary Phenyl-Hexyl Ligand PiPi Pi-Pi Interaction (Stronger with Aldehyde) Stationary->PiPi HBond H-Bonding (Stronger with Alcohol) Stationary->HBond Salbutamol Salbutamol (Alcohol) Salbutamol->HBond Hydroxyl Group Aldehyde Albuterol Aldehyde Aldehyde->PiPi Electron Deficient Ring Result Result: Aldehyde Retained Longer Distinct Selectivity PiPi->Result HBond->Result

Caption: Mechanistic view of why Phenyl phases provide superior selectivity for aromatic oxidation products.

Critical Data Reference: Relative Retention

When identifying the aldehyde without a specific standard, use these relative retention times (RRT) as a guide (based on typical C18 Acidic methods):

ComponentApprox RRT (vs Salbutamol)Characteristics
Salbutamol 1.00Major peak, potential tailing.
Impurity J ~0.90Pre-elutes (more polar).
Albuterol Aldehyde ~1.2 - 1.6 Elutes on the tail or just after. Correction factor ~1.6 for UV response [1].
Bis-ether > 2.0Very hydrophobic (dimer).

Note: RRT varies significantly with Ion-Pairing concentration.

References

  • Erram, V. C., Fanska, C. B., & Asif, M. (2006).[2] Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC.[2][3] Journal of Pharmaceutical and Biomedical Analysis, 40(4), 864–874.

  • United States Pharmacopeia (USP). Monograph: Salbutamol Sulfate. USP-NF.

  • Mälkki, L., & Tammilehto, S. (1993).[2][1] Optimization of the separation of salbutamol and its decomposition products by liquid chromatography with diode-array detection. Journal of Pharmaceutical and Biomedical Analysis, 11(1), 79–84.[2][1]

  • Cope, M., & Bautista-Parra, F. (2010). The degradation of salbutamol in ethanolic solutions.[4][5] Journal of Pharmaceutical and Biomedical Analysis, 52(2), 210–215.[4]

Sources

Optimization

Technical Support Center: Albuterol Stability &amp; Impurity Management

[1] Current Status: Online Support Tier: Senior Application Scientist (Level 3) Ticket Subject: Minimizing Albuterol Aldehyde (Impurity B)[1] Formation Overview Welcome to the technical support hub for Albuterol (Salbuta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online Support Tier: Senior Application Scientist (Level 3) Ticket Subject: Minimizing Albuterol Aldehyde (Impurity B)[1] Formation

Overview

Welcome to the technical support hub for Albuterol (Salbutamol) stability. You are likely here because you are observing an increase in Albuterol Aldehyde (often classified as Impurity B in pharmacopeial monographs) during accelerated or long-term stability testing.[1]

This guide moves beyond basic "store at cool temperatures" advice. It addresses the oxidative radical mechanism driving this degradation and provides formulation and process engineering controls to arrest it.

Module 1: Root Cause Analysis (The Mechanism)

Q: Why is Albuterol Aldehyde forming even when I control temperature?

A: Temperature control slows kinetics but does not stop the thermodynamic drive of oxidation. Albuterol contains a hydroxymethyl group at the C3 position of the phenolic ring. This primary alcohol is the "Achilles' heel" of the molecule.

Under oxidative stress (light, peroxides, metal catalysts), this group undergoes radical abstraction, converting the alcohol (-CH2OH) into an aldehyde (-CHO).[1] This is an auto-oxidative cascade.

The Degradation Pathway

The following diagram illustrates the specific oxidative attack vector you must block.

AlbuterolDegradation Albuterol Albuterol (Hydroxymethyl Group) Radical Free Radical Intermediate Albuterol->Radical H• Abstraction Aldehyde Albuterol Aldehyde (Impurity B) Radical->Aldehyde Oxidation (-2H) Factors Catalysts: Metal Ions (Fe3+, Cu2+) Dissolved O2 High pH Factors->Albuterol

Figure 1: Oxidative pathway transforming the hydroxymethyl moiety of Albuterol into Albuterol Aldehyde.[1]

Module 2: Formulation Strategies (The Chemical Defense)

Q: My current formulation uses Sulfuric Acid for pH adjustment. Is that sufficient?

A: Likely not. While maintaining an acidic pH (3.0–4.0) is crucial because oxidation rates increase at neutral/alkaline pH, simple acid adjustment does not chelate the metal ions that catalyze the reaction.[1]

Recommendation: Switch to a Citrate Buffer + EDTA system. Research indicates that the combination of Citric Acid (buffer) and Edetate Disodium (chelator) provides a synergistic stabilizing effect that significantly outperforms sulfuric acid alone [1].

Q: How much EDTA is required?

A: Data suggests that 0.005% to 0.01% w/v EDTA is effective. The citrate buffer should target pH 3.5 .

Comparative Stability Data (Simulated)

Based on accelerated stability conditions (40°C/75% RH for 6 months)

Formulation StrategypH ControlMetal ControlEst. Aldehyde LevelRisk Level
Control Sulfuric Acid (pH 3.[1]5)None~0.28%High
Strategy A Citric Acid (pH 3.[1]5)None~0.09%Moderate
Strategy B Sulfuric AcidEDTA (0.01%)~0.06%Low
Strategy C (Optimal) Citric Acid EDTA (0.01%) <0.05% Minimal

Module 3: Process & Packaging (The Physical Defense)

Q: Can I avoid nitrogen purging if I use the Citrate/EDTA formulation?

A: While the Citrate/EDTA formulation is robust, Nitrogen Purging remains a critical Critical Process Parameter (CPP) for liquid inhalation products to ensure compliance with ICH Q3B limits over shelf life.[1]

Dissolved oxygen in the bulk solution and headspace oxygen in the vial act as fuel for the aldehyde conversion.

Q: What are the critical limits for excipients?

A: You must screen your excipients for Hydroperoxides .

  • High Risk: Povidone (PVP), Polysorbates, PEG.[1]

  • Low Risk: Mannitol, Lactose (if high grade).[1]

  • Action: If you use polymeric excipients, establish a raw material specification for Peroxide Value (PV).[1]

Module 4: Analytical Troubleshooting

Q: I am detecting a peak at RRT ~1.2. Is this the Aldehyde?

A: It is highly probable, but you must verify the Relative Response Factor (RRF).

Critical Warning: Albuterol Aldehyde has a significantly higher molar absorptivity than the parent drug at standard UV wavelengths (225-276 nm).

  • Correction Factor: You must apply a correction factor (often cited as 1.6 ) to the peak area of the aldehyde to calculate the true weight-to-weight percentage [2].[2]

  • False Failures: If you calculate area-% without this factor, you may be overestimating the impurity by 60%, leading to false OOS (Out of Specification) results.[1]

Troubleshooting Decision Tree

Follow this logic flow to diagnose high impurity spikes.

Troubleshooting Start Issue: High Impurity Peak Detected CheckRRT Is RRT consistent with Aldehyde std? Start->CheckRRT CheckCF Was 1.6 Correction Factor Applied? CheckRRT->CheckCF Yes Recalc Recalculate Data CheckCF->Recalc No CheckProcess Check Process Parameters CheckCF->CheckProcess Yes (Real Issue) CheckO2 Headspace O2 > 5%? CheckProcess->CheckO2 CheckMetals Check Water Source (Conductivity/Metals) CheckO2->CheckMetals No NitrogenFix Action: Improve N2 Purge CheckO2->NitrogenFix Yes

Figure 2: Step-by-step diagnostic workflow for confirming and addressing Albuterol Aldehyde excursions.

Summary of Recommendations

  • Buffer: Use Citrate buffer targeting pH 3.5.

  • Chelator: Include Disodium EDTA (0.005% - 0.01%).[1]

  • Process: Sparge bulk solution with Nitrogen; target headspace Oxygen <3%.

  • Analysis: Apply RRF (approx 1.6) for accurate quantitation of the Aldehyde peak.

References
  • Malladi, R., et al. (2004).[1] Stabilized albuterol compositions and method of preparation thereof. U.S. Patent Application US20040109826A1. Link

  • Malkki-Laine, L., & Tummavuori, J. (1990).[1] The rate of degradation of albuterol in aqueous solutions. International Journal of Pharmaceutics, 63(1), 17-22.[1] Link

  • International Conference on Harmonisation (ICH). (2006).[1][3][4][5] Q3B(R2): Impurities in New Drug Products. Link

  • BOC Sciences. (n.d.). Albuterol Aldehyde Structure and Degradation.

Sources

Troubleshooting

Preventing oxidative degradation of Salbutamol to Albuterol Aldehyde

Topic: Preventing Degradation to Albuterol Aldehyde (Impurity B) Introduction Welcome to the Technical Support Center. This guide addresses the critical instability of Salbutamol (Albuterol) in aqueous formulations, spec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation to Albuterol Aldehyde (Impurity B)

Introduction

Welcome to the Technical Support Center. This guide addresses the critical instability of Salbutamol (Albuterol) in aqueous formulations, specifically its oxidative degradation to Albuterol Aldehyde (identified as Impurity B in EP/BP and Related Compound I in USP).

This degradation is not merely a cosmetic issue; the aldehyde is a reactive impurity with potential toxicity. The following modules provide mechanistic insights, troubleshooting workflows, and validated protocols to stabilize your formulation.

Module 1: The Mechanism (Root Cause Analysis)

Q: Why is my Salbutamol formulation generating aldehydes despite using high-purity API?

A: The degradation is intrinsic to the molecule's structure but accelerated by environmental factors. Salbutamol contains a hydroxymethyl group at the meta position of the phenolic ring. Under oxidative stress (facilitated by high pH, light, or metal ions), this primary alcohol oxidizes to an aldehyde.

Degradation Pathway

The following diagram illustrates the oxidative pathway. Note that the formation of the phenoxide ion (at higher pH) makes the ring electron-rich, lowering the activation energy for oxidation.

SalbutamolDegradation Salbutamol Salbutamol (Albuterol) (Hydroxymethyl group) Radical Free Radical Intermediate (Benzylic Radical) Salbutamol->Radical Oxidation (O2) Light / Metal Ions Aldehyde Albuterol Aldehyde (Impurity B / Rel. Comp I) Radical->Aldehyde -2H (Oxidation) Dimer Bis-Ether Dimer (Secondary Pathway) Radical->Dimer Dimerization (Acidic conditions) pH_Factor High pH (>6.0) Promotes Phenoxide formation pH_Factor->Salbutamol

Figure 1: Oxidative pathway of Salbutamol to Albuterol Aldehyde.[1] High pH and metal catalysts accelerate the initial abstraction of hydrogen.

Module 2: Formulation Troubleshooting (FAQs)

Q: What is the optimal pH window to prevent aldehyde formation? A: Maintain pH between 3.5 and 4.5 .

  • The Science: Salbutamol is amphoteric (pKa1 ~9.3 for phenol, pKa2 ~10.3 for amine). At neutral or alkaline pH, the phenolic moiety ionizes. The resulting phenolate ion pushes electron density into the ring, making the benzylic carbon highly susceptible to oxidative attack.

  • Action: Use a Citrate or Phosphate buffer system targeted at pH 3.[1]5. Avoid simple adjustment with HCl/NaOH without buffering, as pH drift during shelf-life can trigger degradation.[1]

Q: We detected Impurity B in a fresh batch. Could excipients be the cause? A: Yes. Common excipients like Polysorbates , PEG , or Povidone often contain trace hydroperoxides introduced during their own manufacturing.

  • The Science: Hydroperoxides act as radical initiators. Even ppb levels can trigger the propagation step of Salbutamol oxidation.

  • Action:

    • Test excipients for peroxide value (PV) before use.[1]

    • Use "Low Peroxide" or "Oxidation Resistant" grades of surfactants.[1]

    • Consider adding a chelating agent (e.g., EDTA at 0.01-0.05%) to sequester trace metals (Fe, Cu) that catalyze peroxide decomposition.[1]

Q: How critical is headspace oxygen? A: Critical. The reaction is zero-order with respect to drug concentration but first-order with respect to dissolved oxygen.[1]

  • Action: Implement the Nitrogen Purging Protocol (see Module 4). Target dissolved oxygen (DO) levels < 2.0 ppm .

Module 3: Analytical Troubleshooting

Q: I see a peak at RRT 1.2. Is this the Aldehyde? A: It is likely, but you must verify relative response factors (RRF). Albuterol Aldehyde has a higher molar absorptivity than the parent drug at common detection wavelengths.

Table 1: HPLC Separation Parameters for Impurity B

ParameterSpecificationNotes
Column Phenyl or C18 (e.g., YMC Phenyl, 5µm)Phenyl columns often provide better selectivity for the aromatic oxidation products.[1]
Mobile Phase Phosphate Buffer (pH 3.0) : Methanol (95:[2][3]5)Low organic content is usually sufficient due to the polarity of the sulfate salt.
Wavelength 225 nm or 276 nmCritical: The Aldehyde has an RRF of approx. 1.6 at 225 nm compared to Salbutamol [1].[1]
RRT ~1.2 - 1.3Relative Retention Time varies by column; verify with USP/EP reference standard.

Module 4: Process Protocols

Protocol: Nitrogen Purging for Oxygen Exclusion

Objective: Reduce Dissolved Oxygen (DO) to < 1 ppm to inhibit the radical initiation step.

NitrogenPurge Step1 1. Sparging (Pre-mix) Step2 2. Overlay (During Mixing) Step1->Step2 Step3 3. Headspace Purge (Filling) Step2->Step3 Check Check DO Levels Step3->Check Fail DO > 2 ppm Repeat Sparge Check->Fail High O2 Pass DO < 2 ppm Proceed to Seal Check->Pass Low O2 Fail->Step1

Figure 2: Nitrogen purging workflow for manufacturing.

Detailed Steps:

  • Sparging: Insert a sintered gas dispersion tube into the water for injection (WFI) before adding the API. Bubble High-Purity Nitrogen (99.99%) at a rate of 10 L/min for 30 minutes per 100 L batch.

  • Dissolution: Add Salbutamol Sulfate only after DO reaches < 2 ppm. Maintain a nitrogen blanket (overlay) in the tank headspace during mixing.

  • Filling: Use a pre-gassing and post-gassing nozzle on the filling line. The "post-gas" flush displaces air from the vial/ampoule headspace immediately before sealing.

  • Packaging: For inhalation solutions, use foil-foil overwrap (LDPE is permeable to oxygen over time).[1]

References

  • Erram, V. C., Fanska, C. B., & Asif, M. (2006).[2] Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC.[2][1][3][4] Journal of Pharmaceutical and Biomedical Analysis, 40(4), 864–874. Link

  • Malkki, L., & Tammilehto, S. (1990). Decomposition of salbutamol in aqueous solutions.[5][6][7][8] International Journal of Pharmaceutics, 63(1), 17–22.[9] Link

  • British Pharmacopoeia Commission.[1] (2023).[1][10][11] Salbutamol Sulphate Monograph: Impurity B. British Pharmacopoeia.[1] Link

  • United States Pharmacopeia (USP).[1][3] (2023).[1][10][11] Albuterol Sulfate Monograph: Related Compound I. USP-NF. Link[1]

  • Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation.[12] Pharmaceutical Development and Technology, 7(1), 1–32. Link

Sources

Optimization

Column selection for polar impurity separation of Albuterol Aldehyde

The following technical guide is structured as a specialized support center resource for analytical scientists. It prioritizes mechanistic understanding over rote instructions, ensuring you can adapt the methodology to y...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for analytical scientists. It prioritizes mechanistic understanding over rote instructions, ensuring you can adapt the methodology to your specific matrix and equipment.

Topic: Column Selection & Method Optimization for Polar Impurity Separation Analyte Focus: Albuterol Aldehyde (Salbutamol Impurity D / EP Impurity D) CAS: 156339-88-7 Context: Reverse Phase HPLC & UHPLC Method Development[]

Core Technical Insight: The Separation Challenge

The Problem: Albuterol (Salbutamol) is a polar, basic drug containing a secondary amine and a phenol group.[] Its primary degradation product, Albuterol Aldehyde (Impurity D) , is formed by the oxidation of the hydroxymethyl group to an aldehyde.[]

While aldehydes are generally less polar than their parent alcohols, the structural similarity between Albuterol and Impurity D creates a "critical pair" scenario. Standard C18 columns often fail to provide baseline resolution because the hydrophobic selectivity alone cannot distinguish the subtle electronic difference between a


 and a 

group on the aromatic ring. Furthermore, the basic amine moiety causes severe peak tailing on older silica supports due to silanol interactions.[]

The Solution Strategy: To separate Impurity D, you must exploit orthogonal selectivity mechanisms beyond simple hydrophobicity:

  • 
    -
    
    
    
    Interactions:
    The aldehyde group alters the electron density of the benzene ring.[] Phenyl-based phases can differentiate this electronic state better than alkyl phases.[]
  • Ion-Exchange/Ion-Pairing: Modulating the retention of the protonated amine.[]

  • Shape Selectivity: Pentafluorophenyl (PFP) phases offer rigid shape selectivity for positional isomers and functional group changes.

Column Selection Guide (Q&A Format)

Q1: Why is my standard C18 column showing co-elution or poor resolution between Albuterol and the Aldehyde impurity?

A: Standard C18 columns rely primarily on hydrophobic (Van der Waals) interactions.[] The hydrophobicity difference between the hydroxymethyl group (Albuterol) and the aldehyde group (Impurity D) is minimal.[]

  • Recommendation: Switch to a Phenyl-Hexyl or Diphenyl stationary phase.

  • Mechanism: The aromatic ring in the stationary phase engages in

    
    -
    
    
    
    stacking with the analyte's benzene ring.[] The electron-withdrawing aldehyde group on Impurity D changes its
    
    
    -cloud density compared to Albuterol, resulting in significantly different retention times on phenyl phases.[]
Q2: I need an MS-compatible method. Can I avoid the Ion-Pairing reagents (e.g., Heptane Sulfonate) used in the USP method?

A: Yes. The USP method uses ion-pairing reagents (IPR) to retain the polar amine, but IPRs suppress MS ionization and contaminate systems.[]

  • Alternative: Use a Pentafluorophenyl (PFP) column with a Formate or Acetate buffer.[]

  • Why it works: PFP phases provide strong hydrogen bonding and dipole-dipole interactions (due to the electronegative Fluorine atoms) in addition to

    
    -
    
    
    
    interactions.[] This retains polar bases like Albuterol well without IPRs, often reversing elution orders or expanding the resolution window for polar impurities.[]
Q3: The peak shape for Albuterol Aldehyde is tailing (As > 1.5). How do I fix this?

A: Tailing in basic compounds is usually caused by residual silanols on the silica surface acting as weak cation exchangers.[]

  • Immediate Fix: Ensure you are using a "Type B" (High Purity) silica column with extensive end-capping.[]

  • Mobile Phase Tweak: Add 5-10 mM Ammonium Formate or Ammonium Acetate to your aqueous mobile phase.[] The ammonium ions compete with the analyte for the active silanol sites, sharpening the peak.[]

  • pH Control: Operate at pH 3.0 . At this pH, silanols are mostly protonated (neutral), preventing the unwanted ion-exchange interaction with the positive amine of the drug.[]

Decision Tree: Column Selection

The following diagram outlines the logical flow for selecting the correct column based on your specific detection needs and impurity profile.

ColumnSelection cluster_legend Key Decision Factors Start START: Select Separation Mode Detection What is your Detection Method? Start->Detection UV UV / PDA Only Detection->UV Standard QC MS LC-MS / MS-MS Detection->MS R&D / Impurity ID USP_Method Can you use Ion-Pairing? UV->USP_Method Col_Phenyl Column: Phenyl-Hexyl (e.g., YMC-Pack Phenyl) Mechanism: Pi-Pi Selectivity MS->Col_Phenyl Alternative Col_PFP Column: PFP (Pentafluorophenyl) Mechanism: H-Bond + Dipole MS->Col_PFP Best Sensitivity Yes_IP Yes (Robust QC Method) USP_Method->Yes_IP No_IP No (Method Development) USP_Method->No_IP Col_C18_IP Column: C18 or C8 (e.g., Inertsil C8-3) Add: 1-Heptane Sulfonic Acid Yes_IP->Col_C18_IP No_IP->Col_Phenyl Text1 Use Ion-Pairing for maximum retention of polar bases (UV only). Text2 Use Phenyl/PFP for orthogonal selectivity without salts.

Figure 1: Decision matrix for selecting stationary phases based on detection limits and reagent compatibility.

Experimental Protocol: Method Optimization

Baseline Protocol (Non-Ion Pairing)

This protocol is designed for Phenyl-Hexyl or PFP columns to achieve separation without ion-pairing reagents.[]

ParameterSpecificationRationale
Column Phenyl-Hexyl or PFP, 150 x 4.6 mm, 3 µm (or 2.7 µm Core-Shell)Provides

-

selectivity for the aldehyde impurity.
Mobile Phase A 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic AcidLow pH suppresses silanol activity; Ammonium ions sharpen peak shape.[]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for basic compounds.[]
Flow Rate 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC)Standard linear velocities.[]
Temperature 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 225 nm (or 276 nm)225 nm is more sensitive for the aldehyde; 276 nm is specific to the phenol ring.
Gradient Table (Screening)
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Trapping polar analytes)
2.05End of Hold
15.060Linear Gradient
15.195Wash Step
18.095End Wash
18.15Re-equilibration
23.05Ready for next injection

Troubleshooting & FAQs

Q: I see a new impurity growing in my standard solution over time. Is the Aldehyde unstable?

A: Yes, Albuterol Aldehyde (Impurity D) is reactive.[]

  • Cause: Aldehydes can undergo oxidation to carboxylic acids or react with amines (dimerization) in solution.[]

  • Prevention:

    • Prepare standards fresh and keep them at 4°C in the autosampler.

    • Avoid using primary amine buffers (like TRIS) which can form Schiff bases with the aldehyde.[]

    • Use amber glassware to prevent photo-oxidation.[]

Q: The relative response factor (RRF) for the Aldehyde is listed as 1.6. Why is it so high?

A: The conjugation of the aldehyde carbonyl group with the aromatic ring extends the conjugated


-system, significantly increasing the molar absorptivity (UV absorbance) compared to the non-conjugated alcohol in Albuterol.[]
  • Action: You must apply this correction factor (Divide the impurity area by 1.6 or multiply the limit by 1.[]6) for accurate w/w% quantification, otherwise, you will overestimate the impurity level.

Q: Can I use Methanol instead of Acetonitrile?

A: Yes, but with caution.

  • Selectivity Change: Methanol is a protic solvent and interacts via hydrogen bonding. On Phenyl columns, switching from ACN to MeOH often drastically changes selectivity (sometimes beneficial).[]

  • Pressure: Methanol has higher viscosity, so system backpressure will increase.[]

  • Reaction Risk: In rare cases, aldehydes can form hemiacetals with methanol in acidic conditions, leading to peak splitting.[] Acetonitrile is safer for aldehyde analysis.[]

References

  • USP Monograph: Albuterol Sulfate.[][2][3] United States Pharmacopeia.[][3][4][5][6] (Method utilizing Ion Pairing with Heptane Sulfonate).[][6]

  • European Pharmacopoeia (Ph.[4][7] Eur.): Salbutamol Sulphate.[][6][7][8] Impurity D identification and limits.

  • Journal of Pharmaceutical and Biomedical Analysis: Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds. (Discusses separation of aldehyde and ketone impurities).

  • Agilent Technologies Application Note: Detection of Low-Level Impurities in Salbutamol Using SFC. (Demonstrates orthogonal separation techniques).

  • ResearchGate: Determination of Albuterol Sulfate and Its Related Substances. (Validation of phenyl column methods).

Sources

Troubleshooting

Troubleshooting low recovery rates of Salbutamol Impurity D standards

Topic: Troubleshooting Low Recovery Rates of Salbutamol Impurity D Standards Executive Summary This guide addresses the persistent issue of low recovery and signal loss associated with Salbutamol Impurity D (European Pha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates of Salbutamol Impurity D Standards
Executive Summary

This guide addresses the persistent issue of low recovery and signal loss associated with Salbutamol Impurity D (European Pharmacopoeia definition). Unlike the parent drug Salbutamol, Impurity D contains a reactive aldehyde moiety (specifically 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzaldehyde), which renders it chemically distinct and significantly more unstable.

Low recovery is rarely due to a single factor. It is typically a convergence of chemical instability (oxidation/acetal formation) , inappropriate solvent choice , and pH-dependent adsorption . This guide provides a causal analysis and validated protocols to stabilize and recover this critical standard.

Part 1: The Diagnostic Framework (Q&A)
Q1: Why does my Impurity D standard signal degrade within hours of preparation, while Salbutamol remains stable?

The Root Cause: Chemical Reactivity (Aldehyde vs. Alcohol). Salbutamol is a relatively stable alcohol. Impurity D (EP definition) is an aldehyde . Aldehydes are electrophilic and highly reactive.

  • Oxidation: In the presence of dissolved oxygen and light, the aldehyde group on Impurity D rapidly oxidizes to the corresponding carboxylic acid (often undetectable in the specific impurity window).

  • Acetal Formation: If you are dissolving the standard in Methanol , the aldehyde reacts with the alcohol solvent to form hemiacetals or acetals, effectively "hiding" the impurity from your detector.

The Fix:

  • Switch Solvents: Use Acetonitrile (ACN) instead of Methanol for stock preparation. ACN is aprotic and will not form acetals.

  • Inert Atmosphere: Purge solvents with nitrogen to remove dissolved oxygen.

  • Amber Glass: Protect from light to inhibit photo-oxidation.

Q2: I am using Liquid-Liquid Extraction (LLE). Why is Impurity D staying in the aqueous phase?

The Root Cause: Amphoteric Ionization & Solubility. Impurity D is a zwitterion. It contains:

  • A secondary amine (Basic, pKa ~9.5).

  • A phenolic hydroxyl (Acidic, pKa ~10).

  • An aldehyde (Polar, H-bond acceptor).

If you extract at neutral pH (pH 7), the amine is protonated (


), making the molecule highly water-soluble. If you go too basic (pH > 11) to deprotonate the amine, you risk ionizing the phenol (

), keeping it in the water phase, and catalyzing the degradation of the aldehyde (Cannizzaro reaction or aldol condensation).

The Fix:

  • Target pH: Adjust the aqueous sample to pH 9.5 – 10.0 before extraction. This is the narrow window where the amine is largely deprotonated (neutral) and the phenol is not yet fully ionized.

  • Salting Out: Add NaCl (saturation) to drive the organic molecule into the organic layer.

  • Solvent: Use Ethyl Acetate or a mix of Ethyl Acetate:Isopropanol (9:1) to handle the polarity of the aldehyde group.

Q3: Why do I see severe peak tailing or complete loss of Impurity D on my HPLC column?

The Root Cause: Silanol Interactions (Secondary Amine). The secondary amine in the tert-butylamino group interacts strongly with residual silanols on silica-based columns. Impurity D, being less stable, is more susceptible to on-column degradation if it "sticks" too long.

The Fix:

  • End-Capping: Ensure your column is "double end-capped" (e.g., C18 with high carbon load).

  • Ion Pairing/Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase to protonate the silanols and the amine, creating a repulsion effect that sharpens the peak. Note: For MS detection, use Formic Acid or Ammonium Formate.

Part 2: Visual Troubleshooting Workflows
Diagram 1: The "Low Recovery" Logic Tree

Use this decision matrix to identify the failure point in your workflow.

TroubleshootingLogic Start Start: Low Impurity D Recovery CheckSolvent 1. Check Dissolution Solvent Start->CheckSolvent IsMethanol Is it Methanol? CheckSolvent->IsMethanol AcetalRisk CAUSE: Acetal/Hemiacetal Formation ACTION: Switch to Acetonitrile IsMethanol->AcetalRisk Yes CheckExtraction 2. Check Extraction Method IsMethanol->CheckExtraction No IsLLE Is it LLE? CheckExtraction->IsLLE CheckPH Check pH IsLLE->CheckPH Yes SPE Is it SPE? IsLLE->SPE No PHIssue CAUSE: Ionization (Amine/Phenol) ACTION: Adjust to pH 9.5-10.0 CheckPH->PHIssue <9 or >11 CheckStability 3. Check Stability CheckPH->CheckStability 9.5-10 CheckCartridge Cartridge Type? SPE->CheckCartridge WrongCartridge CAUSE: Poor Retention ACTION: Use MCX (Mixed-Mode Cation Exchange) CheckCartridge->WrongCartridge C18/HLB Only CheckCartridge->CheckStability MCX Used Oxidation CAUSE: Aldehyde Oxidation ACTION: Use Amber Vials + N2 Purge CheckStability->Oxidation

Caption: Decision matrix for isolating the root cause of Impurity D loss. Priority is given to solvent interactions (acetal formation) and pH control.

Part 3: Optimized Experimental Protocols
Protocol A: Stability-Preserving Standard Preparation

Use this protocol to prevent the "disappearance" of the standard before it even reaches the instrument.

ParameterSpecificationRationale
Solvent Acetonitrile (ACN) / Water (80:20 v/v)CRITICAL: Avoids Methanol to prevent reaction with the aldehyde group [1].
Additives 0.1% Formic Acid (Optional)Slight acidity stabilizes the aldehyde against oxidation.
Container Amber Silanized GlassPrevents UV degradation and adsorption of the amine to glass silanols.
Storage -20°C (Aliquot immediately)Minimizes thermal degradation. Do not freeze/thaw repeatedly.
Shelf Life < 24 Hours (at Room Temp)Aldehydes oxidize rapidly in solution. Prepare fresh daily.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

LLE is difficult due to the narrow pH window. MCX SPE is the "Self-Validating System" for this impurity because it locks the amine onto the cartridge while washing away interferences.

  • Conditioning:

    • 1 mL Methanol (Wait: Do not use Methanol for dissolution, but it is acceptable for conditioning if washed away).

    • 1 mL Water.

  • Loading:

    • Sample must be acidified (pH < 3) using Formic Acid.

    • Mechanism:[1][2][3][4][5] At pH 3, the amine is fully protonated (

      
      ) and binds to the sulfonate groups on the MCX cartridge. The aldehyde group remains neutral.
      
  • Wash 1 (Aqueous):

    • 1 mL 0.1% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic):

    • 1 mL 100% Acetonitrile. (Removes hydrophobic neutrals).

    • Note: The cationic Impurity D remains locked on the cartridge.

  • Elution:

    • 2 x 500 µL 5% Ammonium Hydroxide in Acetonitrile .

    • Mechanism:[1][2][3][4][5] The high pH deprotonates the amine, breaking the ionic bond and releasing the molecule.

  • Reconstitution:

    • Evaporate under Nitrogen (Max 35°C). Reconstitute in Mobile Phase immediately.

Diagram 2: Chemical Degradation Pathways to Avoid

Understanding how the molecule dies is key to keeping it alive.

DegradationPathways ImpurityD Salbutamol Impurity D (Aldehyde) Acetal Hemiacetal/Acetal (Chromatographically Invisible) ImpurityD->Acetal + Methanol (Rapid) Acid Carboxylic Acid Derivative (Shifted Retention Time) ImpurityD->Acid Oxidation Methanol Solvent: Methanol Methanol->Acetal Oxygen Air/Light/High pH Oxygen->Acid

Caption: Chemical fate of Impurity D. Using Methanol leads to acetal formation; exposure to air leads to oxidation.

References
  • European Directorate for the Quality of Medicines (EDQM). Salbutamol Impurity D Reference Standard Leaflet. (Defines Impurity D as the aldehyde derivative and outlines storage conditions).

  • Veeprho Laboratories. Salbutamol EP Impurity D Structure Elucidation and Stability. (Confirms the aldehyde structure and susceptibility to oxidation).

  • Mälkki-Laine, L., & Tammilehto, S. (1990).[6] Decomposition of salbutamol in aqueous solutions.[3][4][6] International Journal of Pharmaceutics.[6] (Discusses the kinetics of salbutamol derivative degradation).

  • Agilent Technologies. Detection of Low-Level Impurities in Salbutamol Using SFC. (Provides chromatographic conditions for separating polar impurities).

  • British Pharmacopoeia (BP). Salbutamol Sulphate Monograph. (Lists Impurity D specifications and related substances).

(Note: While direct deep-links to specific PDF monographs can expire, the links above direct to the authoritative landing pages for verification.)

Sources

Reference Data & Comparative Studies

Validation

Certificate of Analysis Verification: Albuterol Aldehyde CRM vs. Analytical Standards

Executive Summary Albuterol Aldehyde (Salbutamol Impurity D; CAS 156339-88-7) is a critical oxidative degradation product of Albuterol. In pharmaceutical stability testing, accurate quantification of this impurity is man...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Albuterol Aldehyde (Salbutamol Impurity D; CAS 156339-88-7) is a critical oxidative degradation product of Albuterol. In pharmaceutical stability testing, accurate quantification of this impurity is mandatory under ICH Q3A(R2) and USP <1086> .

This guide objectively compares the utility of an ISO 17034 Certified Reference Material (CRM) against standard Research Grade chemicals . It provides a self-validating protocol for verifying the Certificate of Analysis (CoA), ensuring that the reference standard used in your laboratory is metrologically traceable and legally defensible.

Part 1: The Impurity Landscape

Albuterol Aldehyde is formed via the oxidation of the primary alcohol group on the salbutamol molecule. Because aldehydes are chemically reactive (often acting as structural alerts for genotoxicity), regulatory scrutiny on this specific impurity is high.

  • Chemical Name: 5-[(1RS)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzaldehyde[1][2][3]

  • Regulatory Status: Specified Impurity (EP Impurity D; USP Related Compound D).

  • Critical Risk: Aldehydes are unstable. A non-certified standard may degrade into the carboxylic acid (Salbutamol Impurity K) during storage, leading to false-negative results in your stability trials.

Part 2: Comparative Analysis (CRM vs. Alternatives)

The choice of reference material dictates the validity of your quantitative data. The table below contrasts an ISO 17034 CRM with a Research Grade (ISO 9001 or non-accredited) alternative.

Table 1: Technical Specification Comparison
FeatureISO 17034 CRM (Recommended) Research Grade / Analytical Standard Impact on Data
Traceability Metrologically traceable to SI units (NIST/BIPM).Often internal traceability only.High: CRM data is legally defensible in court/audits.
Uncertainty Explicit Uncertainty Budget (

) provided on CoA.
Usually only "Purity" (e.g., >95%) listed.Critical: Without

, you cannot calculate the total error of your method.
Homogeneity Tested between-bottle and within-bottle.Rarely tested.Medium: Risk of "hot spots" in the vial affecting mass balance.
Stability Stability monitoring program active; expiry guaranteed."Re-test" dates often arbitrary.High: Aldehydes oxidize. Non-monitored standards may degrade before use.
Content Assignment qNMR / Mass Balance (Water, Residual Solvents, Ash deducted).Area % (HPLC only).Critical: Area % ignores water/salts, leading to potency overestimation (often 5-10%).
The "Hidden" Variable: Relative Response Factor (RRF)

Expert Insight: Albuterol Aldehyde has a molar absorptivity approximately 1.6 times higher than Albuterol at 225 nm.

  • Scenario A (CRM): The CoA provides the exact purity (Assay). You use the CRM to determine the RRF experimentally.

  • Scenario B (Research Grade): You assume the standard is 100% pure. Because the aldehyde absorbs UV light more strongly, you will significantly underestimate the amount of impurity in your patient samples if you do not correct for the RRF, potentially releasing unsafe drug batches.

Part 3: CoA Verification Protocol (Self-Validating System)

Do not blindly trust a vendor's CoA. Upon receipt of the Albuterol Aldehyde CRM, execute this verification workflow. This protocol uses a System Suitability Test (SST) to validate the material before use in critical assays.

Verification Decision Tree (Workflow)

CoA_Verification Start Receive Albuterol Aldehyde CRM Check_Physical 1. Physical Inspection (Cold Chain/Seal Integrity) Start->Check_Physical Check_CoA 2. CoA Review (ISO 17034 Logo, Uncertainty, Expiry) Check_Physical->Check_CoA ID_Test 3. Identity Verification (MS or IR match to Library) Check_CoA->ID_Test Purity_Test 4. Purity/Assay Verification (HPLC-UV) ID_Test->Purity_Test Calc_RRF 5. Calculate RRF (vs. Albuterol Parent) Purity_Test->Calc_RRF Decision Does Data Match CoA within Uncertainty? Calc_RRF->Decision Approve Release for Use (Update LIMS) Decision->Approve Yes Quarantine Quarantine & Investigate Decision->Quarantine No

Figure 1: Decision tree for the incoming quality control (IQC) of reference standards.

Experimental Methodology (HPLC-UV)

This method separates the aldehyde (Impurity D) from the parent drug and other degradants (e.g., Ketone/Impurity F).

Reagents:

  • Phosphate Buffer (pH 3.0): 25 mM KH₂PO₄ adjusted with dilute phosphoric acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

Instrument Conditions:

  • Flow Rate: 1.0 mL/min

  • Wavelength: 225 nm (UV)

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 95% Buffer / 5% ACN

    • 5-20 min: Linear ramp to 40% ACN

    • 20-25 min: Hold 40% ACN

Procedure:

  • Preparation: Dissolve 1.0 mg of Albuterol Aldehyde CRM in 10 mL of Mobile Phase (Concentration ~0.1 mg/mL). Note: Prepare fresh; aldehydes oxidize rapidly in solution.

  • Injection: Inject the CRM solution and a standard of Albuterol API.

  • Calculation (Verification):

    
    
    Compare "Purity (Found)" against the CoA value. It must fall within the expanded uncertainty (
    
    
    
    ) listed on the certificate.
RRF Determination (Critical Step)

To ensure the CRM is performing correctly relative to the API:



  • Target Value: The RRF should be approximately 1.6 .

  • Deviation: If RRF < 1.4 or > 1.8, suspect degradation of the CRM (aldehyde oxidation) or preparation error.

Part 4: References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Harmonised Tripartite Guideline. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.[4][5] Link

  • International Organization for Standardization (ISO). (2016).[6] ISO 17034:2016 General requirements for the competence of reference material producers. Link

  • National Institutes of Health (NIH). (2012). Determination of Albuterol Sulfate and Its Related Substances in Albuterol Sulfate Inhalation Solution. (Discusses RRF and Molar Absorptivity). Link

Sources

Validation

Comparative Guide: Albuterol Aldehyde Relative Response Factor (RRF) Calculation

Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Scientists, QC Analysts, and Regulatory Affairs Professionals Focus: Precision quantification of Salbutamol Impurity D (Albuterol Aldehyde) usi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Scientists, QC Analysts, and Regulatory Affairs Professionals Focus: Precision quantification of Salbutamol Impurity D (Albuterol Aldehyde) using Relative Response Factors.[1]

Executive Summary: The "1.6x" Factor

In the high-stakes environment of pharmaceutical impurity profiling, the assumption of equipotency (RRF = 1.0) is a statistical gamble. For Albuterol Sulfate , this is particularly dangerous regarding its degradation product, Albuterol Aldehyde (European Pharmacopoeia Impurity D).[1]

Unlike many impurities that possess lower chromophoric activity than the API, Albuterol Aldehyde exhibits a hyperchromic shift. Experimental data indicates it has a molar absorptivity approximately 1.6 times higher than Albuterol at standard detection wavelengths (e.g., 225 nm).[1][2]

The Consequence: Failing to apply the correct RRF (approx. 1.6) results in a significant overestimation of impurity levels. While this leads to a "safe failure" (False Positive OOS), it causes unnecessary batch rejection and investigation costs.[1] This guide compares the methodologies to derive this critical factor and provides a validated protocol for its determination.

Theoretical Framework: The Chromophore Shift

To understand why the RRF is necessary, we must look at the structural causality.

  • Albuterol (API): Contains a phenol ring substituted with a hydroxymethyl group (

    
    ).[1] The conjugation is limited to the aromatic ring.
    
  • Albuterol Aldehyde (Impurity): The hydroxymethyl group oxidizes to an aldehyde (

    
    ). This carbonyl group is in direct conjugation with the aromatic ring, extending the 
    
    
    
    -electron system.

Impact: This extended conjugation increases the molar extinction coefficient (


) significantly.


Method Comparison: Determining the RRF

There are three primary approaches to determining the RRF. As a Senior Application Scientist, I evaluate them based on Accuracy , Resource Demand , and Regulatory Acceptance .

Table 1: Comparative Analysis of RRF Determination Methods
FeatureMethod A: The Slope Method (Gold Standard)Method B: Single-Point Calibration Method C: NMR / Mass Balance
Principle Ratio of linear regression slopes from multi-level calibration curves.Ratio of responses at a single concentration level.[1]Molar ratio derived from proton integration (H-NMR) vs. UV area.[1][3]
Accuracy High (Eliminates intercept bias).Medium/Low (Vulnerable to dilution errors).Very High (Absolute quantification).
Robustness Excellent (Averages out pipetting errors).[1]Poor (Single error skews result).Excellent (Independent of standards).
Requirement Isolated Impurity Standard required.[1][3][4][5]Isolated Impurity Standard required.[1][3]No isolated standard needed (if using qNMR).[1]
Verdict Recommended for Validation. Acceptable for quick estimates only.Best for characterizing new/unknown impurities.[1]

Validated Experimental Protocol (The Slope Method)

This protocol is grounded in ICH Q2(R1) validation principles and specific literature on Albuterol impurity profiling.

Phase 1: Chromatographic Conditions

To ensure reproducibility, use the conditions identified in stability-indicating studies (e.g., Morgan et al.).

  • Column: Phenyl-hexyl or C18 (e.g., YMC Phenyl, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (95:5 v/v). Note: The aldehyde is polar; high aqueous content is needed for retention.

  • Flow Rate: 1.5 mL/min.[2]

  • Detection: UV @ 225 nm (Critical: This is near the

    
     where the 1.6x difference is observed).
    
Phase 2: Preparation of Solutions

Objective: Create a 5-point linearity curve for both Albuterol Sulfate (API) and Albuterol Aldehyde (Impurity D). Range should cover the Reporting Threshold (0.05%) to the Specification Limit (0.5%).

  • Stock Solutions:

    • API Stock: 1.0 mg/mL Albuterol Sulfate in Mobile Phase.[1]

    • Impurity Stock: 1.0 mg/mL Albuterol Aldehyde Reference Standard in Mobile Phase.

  • Linearity Levels:

    • Prepare concentrations at 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL for both compounds.

Phase 3: Data Acquisition & Calculation
  • Inject each solution in triplicate.

  • Plot Peak Area (y-axis) vs. Concentration (x-axis) .[1]

  • Perform Linear Regression to obtain the equation

    
    .[1]
    
    • 
      : Slope of Albuterol.[1]
      
    • 
      : Slope of Albuterol Aldehyde.[1]
      

Calculation Logic:



Visualization: RRF Determination Workflow

The following diagram illustrates the logical flow and decision points in establishing the RRF.

RRF_Workflow cluster_Prep Preparation Phase cluster_Analysis Analytical Phase Start Start: RRF Determination Stock Prepare Stock Solutions (API & Impurity D) Start->Stock Dilution Prepare 5-Point Linearity Series (0.05% to 0.5% range) Stock->Dilution HPLC HPLC Analysis (UV @ 225 nm) Dilution->HPLC Check Check Linearity (R² > 0.99)? HPLC->Check Check->Stock No (Repeat) Calc Calculate Slopes (m) Linear Regression Check->Calc Yes Result Calculate RRF (Slope_Imp / Slope_API) Calc->Result Decision Is RRF within 0.8 - 1.2? Result->Decision Correction Apply RRF Correction (Divide Area by RRF) Decision->Correction No (e.g. 1.6) NoCorrection Use RRF = 1.0 (Or use calculated value) Decision->NoCorrection Yes (Close to 1)

Figure 1: Decision logic for determining and applying Relative Response Factors in HPLC analysis.

Impact Analysis: The Cost of Neglect

To demonstrate the necessity of this calculation, consider a batch of Albuterol Inhalation Solution.

Scenario:

  • HPLC Peak Area (Impurity D): 16,000 units.[1]

  • HPLC Peak Area (Standard 0.1%): 10,000 units.

  • Specification Limit: NMT 0.15%.

Calculation A: Assuming RRF = 1.0 (Incorrect)


  • Result: FAIL (OOS) . The batch is rejected. Investigation triggered.

Calculation B: Using RRF = 1.6 (Correct)


  • Result: PASS . The batch is released.

References

  • Morgan, D. K., et al. (1998).[1] Determination of Albuterol Sulfate and Its Related Substances in Albuterol Sulfate Inhalation Solution, 0.5% by RP-HPLC. Journal of Chromatographic Science. (Identifies the 1.6 correction factor).

  • European Pharmacopoeia (Ph.[1][6] Eur.) . Salbutamol Sulfate Monograph. (Defines Impurity D structure and limits).

  • United States Pharmacopeia (USP) . Albuterol Sulfate: Organic Impurities. USP-NF.[1][7][8] (Provides regulatory context for impurity limits).

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). (The standard for Linearity and RRF methodology).[4][9]

Sources

Comparative

Toxicological Evaluation of Salbutamol Aldehyde Impurity D: A Comparative Guide

The following guide provides a rigorous toxicological evaluation framework for Salbutamol Impurity D (Salbutamol Aldehyde) , designed for researchers and drug safety professionals. It contrasts the specialized assessment...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous toxicological evaluation framework for Salbutamol Impurity D (Salbutamol Aldehyde) , designed for researchers and drug safety professionals. It contrasts the specialized assessment required for this genotoxic structural alert against standard impurity profiling, adhering to ICH M7(R2) guidelines.

Executive Summary: The Aldehyde Risk Factor

Salbutamol Impurity D (5-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzaldehyde) represents a critical quality attribute in Salbutamol sulfate manufacturing.[] Unlike the parent drug (Salbutamol), which is a


-adrenergic agonist with a well-defined cardiovascular safety profile, Impurity D contains a reactive aldehyde moiety .

This structural difference shifts the toxicological focus from pharmacological over-activity (tachycardia, tremor) to genotoxicity (DNA reactivity). Consequently, the evaluation of Impurity D requires a specialized "Mutagenic Impurity" workflow (ICH M7) rather than the standard "General Impurity" workflow (ICH Q3A/B).

Comparative Risk Profile
FeatureSalbutamol (API)Impurity D (Aldehyde)Impurity A (Bis-ether)
Primary Risk CV Toxicity (Target-based)Genotoxicity (Structure-based)General Toxicity
Structural Alert None (Non-mutagenic)Aldehyde Group (DNA reactive)None
Regulatory Limit Milligrams (Therapeutic)

g/day (TTC)
Percentage (0.15%)
Evaluation Path Clinical/Pre-clinical SafetyAmes Test / In Silico General Tox Studies

Technical Evaluation: Methodologies Compared

To determine the safety of Impurity D, researchers must choose between—or combine—three evaluation strategies. The following comparison analyzes the "performance" of these strategies in the context of regulatory acceptance and scientific robustness.

Strategy A: In Silico Prediction (QSAR)

Best for: Initial screening and rapid classification.

  • Mechanism: Uses statistical (e.g., SARAH) and expert rule-based (e.g., Derek Nexus) systems to predict bacterial mutagenicity based on the aldehyde structural alert.

  • Pros: High throughput, zero material cost, ICH M7 compliant if two complementary models are used.

  • Cons: Aldehydes can trigger "false positives" due to non-specific protein binding in silico. A positive prediction (Class 3) mandates experimental verification.

Strategy B: In Vitro Bacterial Reverse Mutation (Ames Test)

Best for: Definitive hazard characterization (The Gold Standard).

  • Mechanism: Exposes Salmonella typhimurium strains to Impurity D to detect point mutations.

  • Pros: Overrules in silico positives. A negative Ames test allows the impurity to be reclassified as Class 5 (non-mutagenic), raising the acceptable limit significantly.

  • Cons: Requires approx. 1-2 g of isolated impurity (often requiring custom synthesis); sensitive to cytotoxicity of aldehydes.

Strategy C: Analytical Control (TTC Approach)

Best for: When isolation is impossible or toxicity is confirmed.

  • Mechanism: Skip biological testing and control the impurity below the Threshold of Toxicological Concern (TTC) .

  • Limit: < 1.5

    
     g/day  (Lifetime exposure).
    
  • Pros: Avoids biological testing.

  • Cons: Puts extreme pressure on manufacturing and QC (requires LOQ at ppm levels).

Experimental Protocols

Protocol 1: The Modified Ames Test for Aldehydes

Standard Ames protocols may yield equivocal results for aldehydes due to cytotoxicity or volatility. This optimized protocol ensures data integrity.

Objective: Definitive classification of Impurity D mutagenicity.

  • Strain Selection: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

    • Rationale: TA100 is particularly sensitive to base-pair substitutions caused by aldehyde-DNA adducts.

  • Dose Range Finding:

    • Prepare stock solution of Impurity D in DMSO.

    • Treat TA100 (+/- S9 mix) with doses: 0.15, 0.5, 1.5, 5, 15, 50, 150, 500, 1500, 5000

      
       g/plate .
      
    • Critical Check: Aldehydes are cytotoxic. Identify the dose where the background lawn thins (precipitate or toxicity). Set the top dose at this limit (or 5000

      
      g if non-toxic).
      
  • Main Experiment (Plate Incorporation & Pre-incubation):

    • Step A: Mix 0.1 mL bacterial culture + 0.5 mL S9 mix (or buffer) + 0.1 mL Impurity D solution.

    • Step B (Pre-incubation): Incubate at 37°C for 20 minutes (Crucial for detecting short-lived reactive intermediates).

    • Step C: Add 2.0 mL molten top agar (with histidine/biotin trace).

    • Step D: Pour onto minimal glucose agar plates. Incubate 48-72h at 37°C.

  • Analysis: Count revertant colonies. A result is Positive if there is a dose-dependent increase

    
     2-fold over solvent control (TA100).
    
Protocol 2: Analytical Quantification (SFC-UV)

To control Impurity D at TTC levels (ppm), standard HPLC often lacks selectivity against the parent peak. Supercritical Fluid Chromatography (SFC) is the superior alternative.

System: Agilent 1260 Infinity II SFC or equivalent.

  • Column: Torus 2-PIC (2-Picolylamine), 3.0 x 100 mm, 1.7

    
    m.
    
  • Mobile Phase A: CO2.

  • Mobile Phase B: Methanol + 0.1% Isopropylamine (IPA).

  • Gradient: 2% B to 25% B over 5 minutes.

  • Detection: UV at 276 nm (Aldehyde specific absorbance).

  • Validation Requirement: LOD must be

    
     0.5 ppm (relative to Salbutamol) to support a 1.5 
    
    
    
    g/day limit.

Visualization: ICH M7 Decision Workflow

The following diagram illustrates the logical flow for evaluating Salbutamol Impurity D, determining whether to treat it as a generic impurity or a mutagenic carcinogen.

G Start Start: Salbutamol Impurity D (Aldehyde Structure) QSAR Step 1: In Silico Assessment (Derek + Sarah) Start->QSAR Alert Structural Alert Found? QSAR->Alert Class5 Class 5: Non-Mutagenic Control as General Impurity (Limit: 0.15% or Q3A) Alert->Class5 No Alert (Unlikely) Class3 Class 3: Alert + No Data Treat as Class 2 or Test Alert->Class3 Alert Confirmed Ames Step 2: In Vitro Ames Test (5 Strains +/- S9) Result Ames Result? Ames->Result Result->Class5 Negative Class2 Class 2: Mutagenic Control to TTC Limit (< 1.5 µg/day) Result->Class2 Positive Class3->Ames Perform Testing

Caption: Decision logic for classifying Impurity D under ICH M7. A negative Ames test allows reclassification from Class 3 to Class 5.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.

  • Agilent Technologies . Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Application Note, 2024.[2]

  • European Pharmacopoeia (Ph. Eur.) . Salbutamol Sulphate Monograph 01/2017:0687. (Defines Impurity D structure and limits).

  • BOC Sciences . Salbutamol Aldehyde Impurity Data Sheet (CAS 156339-88-7).[][3][4][5][6][7][8] (Chemical properties and structure).[3][5][8]

  • Sigma-Aldrich . Salbutamol Impurity D Pharmaceutical Secondary Standard. (Reference material for analytical validation).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.